Rhodocene
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
12318-21-7 |
|---|---|
Molecular Formula |
C10H10Rh |
Molecular Weight |
233.09 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;rhodium(2+) |
InChI |
InChI=1S/2C5H5.Rh/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |
InChI Key |
IWAKCRNSZSPDTB-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Rh+2] |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Rh+2] |
Other CAS No. |
12318-21-7 |
Synonyms |
rhodocene |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Dimeric Heart of Rhodocene: A Technical Guide to its Molecular Structure
For Immediate Release
[City, State] – [Date] – In the intricate world of organometallic chemistry, the study of metallocenes continues to unveil fascinating structural and reactive properties. Among these, rhodocene, the rhodium analogue of ferrocene, presents a particularly compelling case due to its existence as a transient monomeric radical that readily dimerizes. This technical guide provides an in-depth exploration of the molecular structure of the this compound dimer, [Rh(C₅H₅)₂]₂, catering to researchers, scientists, and professionals in drug development.
Executive Summary
At ambient temperatures, the 19-valence electron this compound monomer, [Rh(C₅H₅)₂], is unstable and undergoes a rapid dimerization to form the more stable 18-valence electron this compound dimer.[1] This transformation is a cornerstone of its chemistry, driven by the strong tendency of transition metal complexes to achieve an 18-electron configuration. The resulting dimeric structure is a yellow solid and is characterized by a unique bonding arrangement where two this compound units are linked through a covalent bond between a cyclopentadienyl (Cp) ring from each monomer. This guide synthesizes available spectroscopic and theoretical data to provide a comprehensive overview of the dimer's molecular architecture, alongside detailed experimental protocols for its synthesis and characterization.
The Dimerization Phenomenon: A Shift in Hapticity and Electronic Stability
The formation of the this compound dimer is a spontaneous process at room temperature, with the monomer having a fleeting lifetime of less than two seconds in acetonitrile.[1] This dimerization is not merely a physical association but a chemical transformation involving a redox process and a change in the coordination of the cyclopentadienyl ligands to the rhodium centers. The Rh(II) center in the monomer is reduced to Rh(I) in the dimer.[1]
The key to this stabilization lies in the change of hapticity of one of the cyclopentadienyl rings on each rhodium atom. In the monomer, both Cp rings are pentahapto (η⁵), each donating six electrons to the rhodium atom. In the dimer, to accommodate the new C-C bond between the two units, one Cp ring on each rhodium atom alters its coordination to tetrahapto (η⁴), donating only four electrons.[1] This results in a stable 18-electron count for each Rh(I) center.
The logical workflow of this dimerization process is illustrated in the following diagram:
Molecular Structure and Quantitative Data
Due to the absence of a definitive crystal structure for the unsubstituted dimer, the following table presents theoretically calculated bond lengths and angles from Density Functional Theory (DFT) studies on analogous systems, providing an expected range for the key structural parameters.
| Parameter | Expected Value Range | Description |
| Bond Lengths (Å) | ||
| Rh-C (η⁵-Cp) | 2.20 - 2.30 | Distance between rhodium and carbon atoms of the η⁵-cyclopentadienyl ring. |
| Rh-C (η⁴-Cp) | 2.15 - 2.25 | Distance between rhodium and the four coordinated carbon atoms of the η⁴-cyclopentadienyl ring. |
| C-C (in Cp rings) | 1.40 - 1.45 | Average carbon-carbon bond length within the cyclopentadienyl rings. |
| C-C (inter-ring bond) | ~1.54 | The single bond connecting the two cyclopentadienyl rings of the dimer. |
| Bond Angles (°) | ||
| Centroid-Rh-Centroid (η⁵) | ~180 | Angle between the centroids of the two η⁵-cyclopentadienyl rings on a single rhodium atom in the monomer. |
| C-Rh-C (in η⁵-Cp) | Varies | Angles within the coordination sphere of the rhodium atom. |
Note: These values are estimations based on computational models and data from structurally related compounds.
Experimental Protocols
Synthesis of this compound Dimer
The synthesis of the this compound dimer is typically achieved through the reduction of a stable rhodocenium salt, such as rhodocenium hexafluorophosphate ([Rh(C₅H₅)₂]PF₆).
Materials:
-
Rhodocenium hexafluorophosphate ([Rh(C₅H₅)₂]PF₆)
-
Sodium metal, freshly cut
-
Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran or 1,2-dimethoxyethane)
-
Schlenk line and associated glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under a strict inert atmosphere, a solution of rhodocenium hexafluorophosphate in the chosen anhydrous solvent is prepared in a Schlenk flask.
-
Small, freshly cut pieces of sodium metal are added to the solution with vigorous stirring.
-
The reaction mixture is stirred at room temperature. The progress of the reduction can be monitored by a color change, typically from a lighter yellow to a deeper, more intense yellow or orange, indicating the formation of the neutral this compound species which then dimerizes.
-
Upon completion of the reaction (typically after several hours, as indicated by the consumption of the sodium and the disappearance of the rhodocenium salt), the excess sodium is carefully removed.
-
The solvent is removed under vacuum to yield the crude this compound dimer as a yellow solid.
-
The product can be purified by washing with a non-polar solvent like pentane to remove any organic byproducts, followed by drying under vacuum.
The workflow for the synthesis is depicted below:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the this compound dimer is complex due to the different environments of the protons on the η⁵ and η⁴ cyclopentadienyl rings. The spectrum is expected to show multiple resonances in the region of δ 4-6 ppm. Protons on the η⁵ ring will appear as a sharp singlet, while the protons on the η⁴ ring will exhibit more complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will also show distinct signals for the carbon atoms of the η⁵ and η⁴ rings. The carbons of the η⁵ ring are expected to resonate at a different chemical shift compared to the carbons of the η⁴ ring.
Infrared (IR) Spectroscopy: The IR spectrum of the this compound dimer will show characteristic C-H and C-C stretching and bending vibrations of the cyclopentadienyl rings. The change in hapticity from η⁵ to η⁴ upon dimerization is expected to result in subtle shifts in the positions of these bands compared to a hypothetical monomeric this compound spectrum.
Conclusion
The this compound dimer represents a fascinating example of how organometallic compounds adapt their structure to achieve electronic stability. Its formation through the dimerization of the transient this compound monomer, involving a key change in ligand hapticity, is a fundamental concept in metallocene chemistry. While a definitive experimental crystal structure of the unsubstituted dimer remains a target for future research, the combination of spectroscopic data and theoretical calculations provides a robust model of its molecular architecture. The experimental protocols outlined in this guide offer a foundation for the synthesis and characterization of this intriguing molecule, paving the way for further investigations into its reactivity and potential applications.
References
A Technical Guide to the Discovery and Synthesis of Rhodocene Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhodocene, [Rh(C₅H₅)₂], is a captivating organometallic sandwich compound that has intrigued chemists since its discovery. As a member of the metallocene family, it possesses a unique electronic structure and reactivity profile that distinguishes it from its more stable counterparts like ferrocene. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound and its derivatives. It details various synthetic methodologies, from the foundational approaches to more modern techniques, and presents key physicochemical and spectroscopic data in a clear, comparative format. Furthermore, this guide includes detailed experimental protocols for seminal synthetic procedures and visual representations of synthetic workflows to aid in their practical implementation. This document aims to be a valuable resource for researchers in organometallic chemistry, catalysis, and drug development by providing a thorough understanding of the synthesis and properties of this reactive and historically significant molecule.
Discovery and Historical Context
The journey to understanding this compound is deeply rooted in the broader history of organometallic chemistry. The discovery of ferrocene in 1951 ignited a surge of interest in "sandwich" compounds, where a metal atom is bonded between two planar organic ligands. This led to the development of molecular orbital theory to explain their unique bonding and stability.
Work on sandwich compounds, including the rhodocenium-rhodocene system, earned Geoffrey Wilkinson and Ernst Otto Fischer the 1973 Nobel Prize for Chemistry.[1] The initial challenge in studying this compound was its pronounced instability at room temperature. Unlike the 18-valence electron ferrocene, this compound is a 19-valence electron radical, making it highly reactive.[2] Early research focused on the more stable rhodocenium cation, [Rh(C₅H₅)₂]⁺, which is an 18-electron species and therefore significantly more robust.[1] Rhodocenium salts are now common starting materials for the synthesis of this compound and its derivatives.[1]
At ambient temperatures, the monomeric this compound radical has a fleeting existence, with a lifetime of less than two seconds in acetonitrile.[2] It readily dimerizes to form a yellow, diamagnetic solid, [Rh(C₅H₅)₂]₂. This dimerization is a key feature of this compound chemistry and represents a drive to achieve a more stable 18-electron configuration at the rhodium center. The monomeric form can be observed at low temperatures (below -196 °C) or in the gas phase at elevated temperatures (above 150 °C).[2]
Physicochemical and Spectroscopic Properties
The inherent instability of this compound has made its characterization challenging. However, a combination of spectroscopic techniques and studies on its more stable derivatives has provided valuable insights into its properties.
Physicochemical Data
The following table summarizes the key physicochemical properties of the this compound dimer.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀Rh | [1] |
| Molar Mass | 233.095 g·mol⁻¹ | [1] |
| Appearance | Yellow solid (dimer) | [1] |
| Melting Point | 174 °C (with decomposition) | [1] |
| Solubility | Somewhat soluble in dichloromethane; soluble in acetonitrile | [1] |
Spectroscopic Data
Spectroscopic analysis has been crucial in characterizing this compound and its derivatives. Due to the instability of the monomer, much of the detailed spectroscopic data available is for the more stable rhodocenium cation and its substituted derivatives.
| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Reference |
| Rhodocenium Cation | ~5.8-6.5 (Cp-H) | ~85-95 (Cp-C) | - | [1] |
| Monosubstituted Rhodocenium Salts | 5.8-6.5 (multiplets for substituted and unsubstituted Cp rings) | 85-95 (doublets, ¹J(¹³C-¹⁰³Rh) ≈ 7 Hz) | ~820 and ~550 (strong, for PF₆⁻ anion) | [1] |
Synthetic Methodologies
Several synthetic routes have been developed to access this compound and its derivatives. These methods often first target the more stable rhodocenium cation, which is then reduced to the neutral this compound.
The Original Synthesis
The first synthesis of a this compound derivative involved the reaction of a cyclopentadienyl anion source with a rhodium(III) salt. A notable example is the synthesis of octaphenylthis compound.[1]
Caption: Synthesis of Octaphenylthis compound.
Synthesis from Half-Sandwich Precursors
A versatile method for preparing this compound derivatives involves the use of rhodium half-sandwich complexes as starting materials. This approach allows for the synthesis of unsymmetrically substituted rhodocenes.
Caption: General scheme for this compound synthesis from half-sandwich precursors.
Microwave-Assisted Synthesis of Rhodocenium Salts
Modern synthetic techniques, such as microwave irradiation, have been employed to improve the efficiency of rhodocenium salt synthesis. This method significantly reduces reaction times.
Caption: Microwave-assisted synthesis of rhodocenium salts.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of key this compound compounds.
Synthesis of Rhodocenium Hexafluorophosphate via Microwave Irradiation
Materials:
-
Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
-
Cyclopentadiene (freshly cracked)
-
Methanol
-
Ammonium hexafluorophosphate (NH₄PF₆)
Procedure:
-
In a suitable microwave reactor vessel, combine rhodium(III) chloride hydrate and freshly cracked cyclopentadiene in methanol.
-
Subject the reaction mixture to microwave irradiation for 30 seconds. The specific power and temperature settings should be optimized for the instrument used.
-
After cooling, filter the reaction mixture to remove any insoluble byproducts.
-
To the filtrate, add a methanolic solution of ammonium hexafluorophosphate to precipitate the rhodocenium hexafluorophosphate.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.
-
A typical yield for this reaction is reported to be over 60%.
Synthesis of this compound Dimer
Materials:
-
Rhodocenium hexafluorophosphate
-
Molten sodium
Procedure:
-
In an inert atmosphere (e.g., a glovebox), carefully add rhodocenium hexafluorophosphate to molten sodium.
-
The rhodocenium salt is reduced to the unstable this compound monomer.
-
Sublime the resulting black polycrystalline material onto a cold finger cooled with liquid nitrogen.
-
Allow the cold finger to warm to room temperature. The condensed material will turn into a yellow solid, which is the this compound dimer.
Applications and Future Outlook
While the inherent instability of this compound has limited its direct applications compared to more robust metallocenes, research into its derivatives continues to uncover potential uses.
-
Catalysis: The unique electronic properties of this compound derivatives make them interesting candidates for catalytic applications, particularly in C-H bond activation.
-
Materials Science: this compound derivatives have been incorporated into polymers and used to synthesize linked metallocenes for studying metal-metal interactions, with potential applications in molecular electronics.
-
Drug Development: Although still in early stages, some this compound derivatives have been investigated for their potential as radiopharmaceuticals for the treatment of small cancers.
The development of new synthetic methodologies that allow for the stabilization of the this compound core or the facile synthesis of a wider range of derivatives will be crucial for unlocking the full potential of this fascinating class of organometallic compounds. Future research will likely focus on tuning the electronic and steric properties of the cyclopentadienyl ligands to enhance stability and modulate reactivity for specific applications in catalysis and medicine.
References
An In-depth Technical Guide to the Electronic Configuration and Bonding in Rhodocene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodocene, [Rh(C₅H₅)₂], is a fascinating organometallic sandwich compound that has captivated the interest of chemists since its discovery. As a Group 9 metallocene, its chemistry is largely dictated by its tendency to achieve a stable 18-electron configuration.[1] Unlike its highly stable 18-electron counterpart, ferrocene, this compound in its monomeric form is a paramagnetic 19-valence electron radical.[1] This inherent instability leads to a rich and complex chemistry, making it a subject of ongoing research. This technical guide provides a comprehensive overview of the electronic configuration, bonding, and key experimental methodologies related to this compound, tailored for professionals in research and drug development.
Electronic Configuration and the 18-Electron Rule
The electronic configuration of the central rhodium atom in its +2 oxidation state in this compound is [Kr] 4d⁷. The two cyclopentadienyl (Cp) ligands are considered as Cp⁻ anions, each contributing 6 π-electrons to the metal center. Therefore, the total valence electron count for the this compound monomer is 7 (from Rh²⁺) + 2 * 6 (from 2 x Cp⁻) = 19 valence electrons.
This 19-electron configuration renders the this compound monomer highly reactive.[1] Organometallic complexes strive to achieve a stable 18-electron count, analogous to the octet rule in main group chemistry. Consequently, monomeric this compound is typically only observed at very low temperatures (below -196 °C) or in the gas phase.[1] At room temperature, it readily dimerizes to form a more stable 18-electron species, [Rh(C₅H₅)₂]₂.[1]
Bonding in this compound: A Molecular Orbital Perspective
The bonding in this compound can be effectively described using molecular orbital (MO) theory. The interaction between the d-orbitals of the rhodium atom and the π-molecular orbitals of the two cyclopentadienyl ligands leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. A qualitative molecular orbital diagram for a generic metallocene like ferrocene provides a good foundation for understanding the bonding in this compound.
The relative energies of the molecular orbitals in this compound follow a similar pattern to other metallocenes. The key frontier orbitals are derived from the metal d-orbitals. For a 19-electron metallocene like the this compound monomer, the additional electron occupies a weakly anti-bonding or non-bonding molecular orbital, which contributes to its high reactivity.
Caption: Qualitative MO diagram for this compound monomer.
In the dimer, the formation of a C-C bond between two cyclopentadienyl rings of adjacent this compound units allows both rhodium centers to achieve a stable 18-electron configuration.
Quantitative Structural Data
The structural parameters of this compound derivatives have been determined by X-ray crystallography. The following table summarizes key bond lengths and angles for a representative rhodocenium cation, which is the stable precursor to this compound.
| Parameter | Value | Reference |
| Rh-C bond length (average) | 2.15 Å | [2] |
| C-C bond length (average in Cp ring) | 1.42 Å | [2] |
| Rh-Cp (centroid) distance | 1.79 Å | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of a stable rhodocenium salt. The following is a representative protocol.
Materials:
-
Rhodocenium hexafluorophosphate ([Rh(C₅H₅)₂]PF₆)
-
Sodium metal
-
Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran - THF)
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of rhodocenium hexafluorophosphate in anhydrous THF is prepared in a Schlenk flask.
-
Freshly cut sodium metal is added to the stirred solution at room temperature.
-
The reaction mixture is stirred for several hours. The progress of the reduction can be monitored by a color change, typically from a pale yellow of the rhodocenium salt to a darker solution.
-
After the reaction is complete, the excess sodium is carefully removed.
-
The solvent is removed under vacuum to yield the crude this compound dimer as a yellow solid.[1]
-
The highly reactive this compound monomer can be generated in situ at low temperatures for subsequent reactions or spectroscopic studies.
Caption: General workflow for the synthesis of this compound.
Characterization by Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique to study the redox behavior of this compound and its derivatives.
Experimental Setup:
-
Working Electrode: Glassy carbon or platinum electrode
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode: Platinum wire
-
Solvent: Acetonitrile or Dichloromethane (anhydrous and deoxygenated)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Analyte Concentration: 1-5 mM
Procedure:
-
The electrochemical cell is assembled and purged with an inert gas (e.g., argon) for at least 15 minutes to remove dissolved oxygen.
-
A background CV of the solvent and supporting electrolyte is recorded to establish the potential window.
-
The this compound sample is dissolved in the electrolyte solution under an inert atmosphere and transferred to the electrochemical cell.
-
The cyclic voltammogram is recorded by scanning the potential from an initial value to a switching potential and then back to the initial potential. A typical scan rate is 100 mV/s.
-
The resulting voltammogram will show the reversible one-electron oxidation of the this compound dimer to the rhodocenium cation.
Caption: Experimental workflow for Cyclic Voltammetry.
Structural Analysis by X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of this compound derivatives.
Crystal Growth:
-
Crystals of rhodocenium salts, the precursors to this compound, are typically grown by slow evaporation of a saturated solution or by vapor diffusion.
-
A common solvent system for growing crystals of rhodocenium hexafluorophosphate is a mixture of acetone and a less polar solvent like diethyl ether.
-
The process should be carried out in an inert atmosphere if the compound is air-sensitive.
Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer.
-
X-ray diffraction data is collected at low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The collected data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
The final structure provides precise information on bond lengths, bond angles, and the overall molecular geometry.
Conclusion
This compound's unique electronic structure, with its 19-valence electron monomeric form, drives its fascinating and complex chemistry. Understanding the principles of its electronic configuration and bonding, as elucidated by molecular orbital theory, is crucial for harnessing its potential in various applications, including catalysis and materials science. The experimental protocols outlined in this guide provide a practical framework for the synthesis and characterization of this important organometallic compound. As research in this area continues, a deeper understanding of this compound's reactivity will undoubtedly lead to new and exciting discoveries.
References
historical context of Rhodocene in organometallic chemistry
An In-depth Technical Guide: The Historical Context of Rhodocene in Organometallic Chemistry
In the annals of organometallic chemistry, the discovery of ferrocene in 1951 was a watershed moment, unveiling the "sandwich" structure where a metal atom is nested between two parallel cyclopentadienyl (Cp) rings. This discovery, and the subsequent elucidation of its remarkable stability, catalyzed a surge of research into analogous compounds, known as metallocenes.[1][2] Within this burgeoning field, this compound, the rhodium analogue with the formula [Rh(C₅H₅)₂], emerged as a compound of significant academic interest.[1]
The chemistry of this compound is dominated by two principal forms: the stable, 18-electron rhodocenium cation, [Rh(C₅H₅)₂]⁺, and the unstable, 19-electron neutral radical, [Rh(C₅H₅)₂].[2] Unlike ferrocene, neutral this compound is a transient species at room temperature, readily dimerizing into a stable yellow solid.[1][2][3] The study of the this compound/rhodocenium system, alongside other metallocenes, was pivotal in advancing the models of chemical bonding and reactivity for organometallic compounds, contributing to the work for which Geoffrey Wilkinson and Ernst Otto Fischer were awarded the Nobel Prize in Chemistry in 1973.[2][3] This guide provides a detailed historical and technical overview of this compound, focusing on its discovery, synthesis, key properties, and reactivity.
The Path to Discovery: An Isoelectronic Analogy
The discovery of this compound was not serendipitous but rather a logical progression from prior work on metallocenes. Following the synthesis of ferrocene, researchers Fischer and Wilkinson independently reported on cobaltocene, [Co(C₅H₅)₂].[1] They found that while neutral cobaltocene (a 19-electron radical) was reactive, its corresponding cation, the cobaltocenium ion [Co(C₅H₅)₂]⁺, was exceptionally stable.[1]
This stability was a key insight; the 18-electron cobaltocenium cation is isoelectronic with neutral ferrocene. This observation led Wilkinson and F. Albert Cotton to hypothesize that the rhodium analogue, the rhodocenium cation, should also be stable.[1] Their subsequent successful synthesis of the rhodocenium salt confirmed this hypothesis and laid the groundwork for accessing its unstable neutral counterpart, this compound.
References
physical and chemical properties of Rhodocenium salts
An In-depth Technical Guide to the Physical and Chemical Properties of Rhodocenium Salts
Introduction
Rhodocenium, the cation [Rh(C₅H₅)₂]⁺, is a robust organometallic compound belonging to the metallocene family. As an isoelectronic analogue of the highly stable ferrocene, rhodocenium salts have garnered significant interest in coordination chemistry, materials science, and bioorganometallic chemistry. These salts are characterized by a rhodium atom "sandwiched" between two parallel cyclopentadienyl (Cp) ligands.[1] Unlike its neutral counterpart, rhodocene, which is a transient 19-electron radical that rapidly dimerizes at room temperature, the 18-electron rhodocenium cation is remarkably stable, making it an excellent starting material for further chemical investigation.[1]
This technical guide provides a comprehensive overview of the core physical and chemical properties of rhodocenium salts, tailored for researchers, scientists, and professionals in drug development. It details key quantitative data, experimental protocols for synthesis and characterization, and visual workflows to elucidate important chemical processes.
Physical Properties
Rhodocenium salts are typically crystalline solids whose physical characteristics are influenced by the nature of the counter-anion and any substituents on the cyclopentadienyl rings. They are generally more stable than their cobaltocenium analogues.[2]
Structural Characteristics: The fundamental structure of the rhodocenium cation is a sandwich complex where the rhodium ion is coordinated to two η⁵-cyclopentadienyl ligands.[1] X-ray crystallography studies have confirmed this structure for various salts, including those with tetrafluoroborate and hexafluorophosphate anions.[3] The conformation of the Cp rings (eclipsed or staggered) can vary depending on the counter-anion present in the crystal lattice, which indicates a low energy barrier for ring rotation.[1] Typical rhodium-carbon bond lengths range from 2.14 Å to 2.20 Å.[1]
Table 1: Summary of Physical Properties of Rhodocenium Salts
| Property | Description | References |
| Appearance | Crystalline solids. Generally less colored (e.g., colorless to pale yellow) than the typically yellow-to-orange cobaltocenium salts.[2][3] | [2][3] |
| Melting Point | Stable derivatives exhibit high melting points, typically in the range of 173–280 °C.[2] | [2] |
| Solubility | As ionic compounds, they are highly polar. Soluble in polar solvents such as water, methanol, acetonitrile, acetone, and dimethyl sulfoxide (DMSO).[2] This property is advantageous for applications in green chemistry and bioorganometallic chemistry.[2] | [2] |
| Stability | The rhodocenium cation is highly stable.[1] Certain functionalized derivatives, however, can be hydrolytically unstable.[2] | [1][2] |
Chemical Properties and Reactivity
The chemistry of rhodocenium salts is dominated by their cationic nature and redox activity at the metal center.
Redox Chemistry: The most significant chemical property of the rhodocenium cation is its ability to undergo reduction. Cyclic voltammetry studies show that rhodocenium and its derivatives typically undergo two consecutive one-electron reductions.[2][4] The first reduction yields the neutral, 19-electron this compound radical, which is unstable at room temperature.[1] This is often followed by a second reduction at more negative potentials.[2][4] The reduction potentials are sensitive to the substituents on the cyclopentadienyl rings.[2][4] For instance, the presence of strongly electron-withdrawing groups, like perfluorinated ligands, shifts the reduction potentials to more moderate values.[5]
The neutral this compound formed upon reduction is highly reactive and rapidly dimerizes to form a stable, diamagnetic 18-electron species, especially in solution at room temperature.[1] The monomeric radical form can only be isolated at very low temperatures (e.g., liquid nitrogen) or observed at high temperatures in the gas phase.[1]
Table 2: Electrochemical Data for Selected Rhodocenium Salts
| Compound | Reduction Potential(s) | Conditions / Reference Electrode | References |
| Rhodocenium Perchlorate | Epc = -1.53 V | vs. SCE in neutral pH | [1] |
| [Rh(C₅(CH₃)₅)(C₅(CF₃)₅)]⁺ | E₁/₂ = -0.90 V (1st red.)E₁/₂ = -1.46 V (2nd red.) | vs. Fc/Fc⁺ | [5][6] |
Functionalization: The intrinsic positive charge of the rhodocenium ion makes functionalization via standard electrophilic aromatic substitution challenging.[2] Therefore, synthetic strategies typically rely on the use of pre-functionalized cyclopentadienyl ligands, which are then used to construct the rhodocenium sandwich complex via half-sandwich precursors.[2][4]
Spectroscopic and Analytical Characterization
A combination of spectroscopic and analytical techniques is essential for the unambiguous identification and characterization of rhodocenium salts.
Table 3: Key Spectroscopic Data for Rhodocenium Salts
| Technique | Typical Observations | References |
| ¹H-NMR | Cp ligand protons resonate in the 5.8–6.5 ppm region. A characteristic two-bond scalar coupling to the ¹⁰³Rh nucleus (²J(¹H-¹⁰³Rh) ≈ 1 Hz) is often observed. | [2] |
| ¹³C-NMR | Signals for the carbon atoms of the Cp ligands appear between 85–95 ppm. These signals are typically doublets due to one-bond coupling with ¹⁰³Rh (¹J(¹³C-¹⁰³Rh) ≈ 7 Hz). | [2] |
| ¹⁰³Rh-NMR | The chemical shift is highly sensitive to the metal's oxidation state and coordination environment. For a Rh(III) rhodocenium cation, a signal was reported at -9308 ppm (relative to Rh(acac)₃). | [5][7] |
| IR Spectroscopy | The counter-anion gives strong, characteristic signals (e.g., PF₆⁻ shows strong absorptions around 820 cm⁻¹ and 550 cm⁻¹). | [2] |
| HR-MS | High-resolution mass spectrometry provides highly accurate mass-to-charge ratio data for the rhodocenium cation, confirming its elemental composition. | [2] |
| X-ray Diffraction | Single-crystal XRD provides definitive structural proof, including bond lengths, bond angles, and solid-state conformation. | [3][4] |
Experimental Protocols
Detailed and reproducible experimental methods are crucial for the synthesis and analysis of rhodocenium salts.
Protocol 1: Microwave-Assisted Synthesis of Rhodocenium Hexafluoridophosphate
This modern protocol allows for rapid and high-yield synthesis.[1]
-
Reaction Setup: In a microwave reaction vessel, combine rhodium(III) chloride hydrate and freshly cracked cyclopentadiene in methanol.
-
Microwave Irradiation: Subject the mixture to microwave radiation (e.g., 30 seconds). The reaction progress can be monitored by a color change.
-
Work-up: After cooling, filter the reaction mixture to remove any insoluble byproducts.
-
Precipitation: Add a saturated methanolic solution of ammonium hexafluorophosphate (NH₄PF₆) to the filtrate.
-
Isolation: The rhodocenium hexafluoridophosphate salt will precipitate out of the solution. Isolate the product by filtration, wash with a small amount of cold methanol and then diethyl ether, and dry under vacuum. The yield for this reaction can exceed 60%.[1]
Protocol 2: Characterization by Cyclic Voltammetry (CV)
This protocol outlines the general steps to determine the reduction potential of a rhodocenium salt.
-
Solution Preparation: Prepare a solution of the rhodocenium salt (e.g., 1-2 mM) in a suitable solvent containing a supporting electrolyte. For polar rhodocenium salts, acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) is a common system.
-
Electrochemical Cell: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver pseudo-reference), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Data Acquisition: Scan the potential from an initial value (e.g., 0 V) towards negative potentials to observe the reduction wave(s). The scan rate is typically set between 50-200 mV/s.
-
Internal Referencing: After acquiring the voltammogram, add a small amount of an internal standard with a known redox potential, such as ferrocene, and record another scan. This allows for accurate referencing of the measured potentials against the Fc/Fc⁺ couple.
-
Data Analysis: Determine the half-wave potential (E₁/₂) from the voltammogram, which corresponds to the formal reduction potential of the rhodocenium species.
Applications in Research and Drug Development
The unique properties of rhodocenium salts make them promising candidates for various applications.
-
Bioorganometallic Chemistry: Their solubility in polar solvents and inherent stability suggest potential uses in biological systems.[2] Derivatives have been explored as potential radiopharmaceuticals for treating small cancers, leveraging the ability to incorporate radioactive rhodium isotopes.[3][8]
-
Materials Science: Rhodocenium units are used as building blocks for synthesizing linked metallocenes, which are valuable for studying metal-metal interactions and developing novel electronic or magnetic materials.[3][8]
Conclusion
Rhodocenium salts are a cornerstone of 4d metallocene chemistry. Their exceptional stability, well-defined redox behavior, and characteristic spectroscopic signatures make them valuable compounds for fundamental research and applied sciences. A thorough understanding of their physical and chemical properties, supported by robust experimental protocols, is essential for unlocking their full potential in areas ranging from catalysis and materials science to the development of novel therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. This compound - Wikiwand [wikiwand.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Refubium - Introducing the Perfluorinated Cp* Ligand to Coordination Chemistry [refubium.fu-berlin.de]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
Theoretical Insights into the Stability of Rhodocene: A Technical Guide
October 30, 2025
Abstract
Rhodocene, [Rh(C₅H₅)₂], a captivating organometallic sandwich compound, has intrigued chemists for decades due to its inherent instability as a 19-valence electron radical. This technical guide delves into the theoretical underpinnings of this compound's stability, exploring its electronic structure and the thermodynamic and kinetic factors that govern its transient existence. Through a comprehensive review of computational and experimental studies, we present key quantitative data on its stability, outline detailed experimental protocols for its synthesis and characterization, and provide visual representations of the critical pathways influencing its reactivity. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the fundamental principles governing the stability of this reactive metallocene.
Introduction
Metallocenes, compounds featuring a central metal atom sandwiched between two cyclopentadienyl (Cp) ligands, have played a pivotal role in the development of organometallic chemistry. While ferrocene, [Fe(C₅H₅)₂], is renowned for its remarkable stability as an 18-valence electron species, its Group 9 counterpart, this compound, presents a stark contrast. As a 19-valence electron radical, the this compound monomer is highly reactive and readily undergoes dimerization at room temperature to achieve a more stable 18-electron configuration.[1] This inherent instability has limited its practical applications but has also made it a fascinating subject for theoretical and experimental investigation.
Understanding the factors that dictate the stability of this compound is crucial for the rational design of more stable derivatives and for harnessing its potential in catalysis and materials science. This guide summarizes the key theoretical concepts, presents available quantitative data, and provides detailed experimental methodologies to facilitate further research in this area.
Theoretical Framework of this compound Stability
The instability of the this compound monomer can be primarily attributed to its electronic configuration. With a Rh(II) center and two cyclopentadienyl anions, the molecule possesses 19 valence electrons, one more than the 18 electrons dictated by the stable 18-electron rule.[1] This extra electron occupies a high-energy, antibonding molecular orbital, rendering the molecule susceptible to reactions that lead to a more stable electron count.
Dimerization: The Path to Stability
The primary mechanism by which this compound stabilizes is through the formation of a dimeric species, [Rh(C₅H₅)₂]₂.[1] In this process, a C-C bond forms between a carbon atom of a cyclopentadienyl ring on each of two this compound monomers. This dimerization is a redox process where the rhodium centers are formally reduced from Rh(II) to Rh(I), and the newly formed bridging ligand acts as a single entity.[1] The resulting dimer is a diamagnetic, 18-valence electron species, which is significantly more stable than the paramagnetic 19-electron monomer.[1]
The strong thermodynamic driving force for dimerization is the primary reason for the fleeting existence of monomeric this compound at ambient temperatures. The half-life of the this compound monomer in solution at room temperature is on the order of seconds.
The Rhodocenium Cation: An 18-Electron Safe Haven
In contrast to the neutral this compound, its corresponding cation, the rhodocenium ion ([Rh(C₅H₅)₂]⁺), is an 18-valence electron species and exhibits high stability, comparable to that of ferrocene.[1] The removal of the high-energy electron to form the cation results in a closed-shell electronic structure, which is thermodynamically highly favorable. Consequently, much of the chemistry involving this compound starts from the stable and easily accessible rhodocenium salts.[1]
Quantitative Stability Data
While extensive theoretical calculations on the intricate energetic details of this compound's stability are not widely published, experimental data, particularly electrochemical measurements, provide valuable quantitative insights.
| Parameter | Value | Conditions | Reference |
| Redox Potential (E½) of [Rh(C₅H₅)₂]⁺ / [Rh(C₅H₅)₂] | -1.41 V | vs. SCE in acetonitrile | [1] |
| Half-life of this compound Monomer | ~2 seconds | Room temperature in solution |
Experimental Protocols
The study of this compound's stability necessitates careful experimental design due to its reactive nature. The following sections provide detailed methodologies for the synthesis of this compound's precursor and for the electrochemical analysis of its stability.
Synthesis of Rhodocenium Hexafluorophosphate ([Rh(C₅H₅)₂]PF₆)
The synthesis of the stable rhodocenium cation is the typical starting point for any investigation into this compound.
Materials:
-
Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
-
Cyclopentadiene (freshly cracked)
-
Methanol (anhydrous)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Schlenk line or glovebox
-
Standard glassware (Schlenk flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
All manipulations should be performed under an inert atmosphere of argon or nitrogen using standard Schlenk techniques or in a glovebox.
-
In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, dissolve rhodium(III) chloride hydrate in anhydrous methanol.
-
Freshly crack cyclopentadiene from dicyclopentadiene by heating and collecting the monomer.
-
Slowly add the freshly cracked cyclopentadiene to the methanolic solution of rhodium(III) chloride with vigorous stirring.
-
The reaction mixture is then heated to reflux for a specified period.
-
After cooling to room temperature, a solution of ammonium hexafluorophosphate in methanol is added to the reaction mixture to precipitate the rhodocenium hexafluorophosphate salt.
-
The resulting solid is collected by filtration under inert atmosphere, washed with cold methanol and then diethyl ether, and dried under vacuum.
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry is a powerful technique to probe the redox behavior of the rhodocenium/rhodocene couple and to estimate the stability of the this compound monomer.
Experimental Setup:
-
Potentiostat
-
Electrochemical cell with a three-electrode setup:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
-
Inert solvent (e.g., acetonitrile or dichloromethane, freshly distilled and deoxygenated)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆, dried under vacuum)
-
Analyte: Rhodocenium hexafluorophosphate
Procedure:
-
Prepare a solution of the supporting electrolyte in the inert solvent within the electrochemical cell. Deoxygenate the solution by bubbling with argon or nitrogen for at least 15-20 minutes.
-
Record a background voltammogram of the solvent and supporting electrolyte to ensure the absence of interfering redox-active impurities.
-
Add a known concentration of the rhodocenium hexafluorophosphate salt to the cell and continue to maintain an inert atmosphere.
-
Record cyclic voltammograms by scanning the potential from an initial value (where no reaction occurs) to a potential sufficiently negative to observe the reduction of the rhodocenium cation to this compound, and then reversing the scan back to the initial potential.
-
Vary the scan rate to investigate the stability of the generated this compound. At faster scan rates, the reverse oxidation peak of this compound back to rhodocenium will be more prominent, indicating that the this compound has had less time to undergo follow-up reactions like dimerization.
-
The half-wave potential (E½) of the [Rh(C₅H₅)₂]⁺/[Rh(C₅H₅)₂] couple provides a measure of its thermodynamic stability.
Visualizing this compound's Chemistry
The logical flow of this compound's synthesis and its primary stability-driven reaction can be effectively visualized using diagrams.
Conclusion
The theoretical framework for understanding the stability of this compound is firmly rooted in the 18-electron rule. Its existence as a 19-electron radical makes the monomeric form inherently unstable, with a strong thermodynamic propensity to dimerize into a more stable 18-electron species. The contrasting stability of the 18-electron rhodocenium cation highlights the critical role of electron count in determining the reactivity of these organometallic compounds. While quantitative theoretical data on the energetics of this compound's stability remains an area for further investigation, the experimental protocols outlined in this guide provide a solid foundation for researchers to explore the fascinating chemistry of this transient metallocene. Future computational studies are needed to provide a more detailed energetic landscape of this compound's decomposition and dimerization pathways, which will be invaluable for the design of novel and more stable this compound derivatives for a range of applications.
References
Synthesis of Rhodocene from Tris(acetylacetonato)rhodium(III): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of rhodocene, a significant organometallic compound, starting from the precursor tris(acetylacetonato)rhodium(III). This document outlines the core synthetic pathway, details experimental protocols, and presents relevant quantitative data for professionals in chemical research and drug development.
Introduction
This compound, with the chemical formula [Rh(C₅H₅)₂], is a metallocene compound containing a rhodium atom sandwiched between two cyclopentadienyl rings. Its chemistry is of interest due to its redox properties and potential applications in catalysis and materials science. The synthesis of this compound from tris(acetylacetonato)rhodium(III) (Rh(acac)₃) is a well-established, yet nuanced, two-step process. This process first involves the formation of a stable rhodocenium salt, which is subsequently reduced to yield the neutral this compound molecule.
Synthetic Pathway Overview
The synthesis of this compound from Rh(acac)₃ proceeds through two key transformations:
-
Formation of the Rhodocenium Cation ([Rh(C₅H₅)₂]⁺): The initial step involves the reaction of tris(acetylacetonato)rhodium(III) with a cyclopentadienyl anion source. A common and effective reagent for this purpose is cyclopentadienylmagnesium bromide (C₅H₅MgBr), a Grignard reagent.[1] This reaction displaces the acetylacetonate ligands to form the stable 18-electron rhodocenium cation.
-
Reduction to this compound ([Rh(C₅H₅)₂]): The isolated rhodocenium salt is then reduced to the 19-electron, paramagnetic this compound. This reduction is typically achieved using a strong reducing agent, such as molten sodium or sodium borohydride.[1] Due to the high reactivity of this compound, this step requires inert atmosphere conditions.
The overall synthetic workflow can be visualized as follows:
References
An In-depth Technical Guide to the Paramagnetic Nature of the Rhodocene Monomer
Audience: Researchers, scientists, and drug development professionals.
Abstract
Rhodocene, with the chemical formula [Rh(C₅H₅)₂], is a metallocene that exhibits fascinating magnetic properties rooted in its electronic structure. Unlike its stable, 18-valence electron cation, rhodocenium ([Rh(C₅H₅)₂]⁺), the neutral this compound monomer is a highly reactive, paramagnetic species. This guide provides a detailed exploration of the paramagnetic nature of the this compound monomer, consolidating theoretical principles, key experimental evidence, and generalized protocols for its study. We delve into the electronic configuration that gives rise to its paramagnetism, present relevant electrochemical data, and describe the spectroscopic techniques, primarily Electron Paramagnetic Resonance (EPR), used for its characterization. This document serves as a core technical resource for researchers interested in the unique properties of 19-valence electron organometallic compounds.
Introduction: The Electronic Origin of Paramagnetism in this compound
The stability of organometallic compounds is often successfully predicted by the 18-electron rule, which is analogous to the octet rule for main-group elements.[1] Species that possess 18 valence electrons are generally stable. The rhodocenium cation, [Rh(C₅H₅)₂]⁺, adheres to this rule and exhibits high stability.[1][2]
The neutral this compound monomer, however, is a 19-valence electron species.[1][2][3] This configuration is derived from the rhodium atom in the +2 oxidation state (d⁷ configuration) and two cyclopentadienyl ligands, which each donate six π-electrons. The presence of 19 valence electrons means that one electron is unpaired, occupying a molecular orbital without a partner of opposite spin. This single, unpaired electron is the fundamental reason for the paramagnetic nature of the this compound monomer, making it susceptible to attraction by an external magnetic field.[1][3]
This electronic configuration also renders the monomer highly unstable.[1][3] Its chemistry is dominated by a strong drive to achieve a stable 18-electron configuration.[1][3] Consequently, the this compound monomer is only observed under specific conditions, such as in the gas phase at temperatures above 150 °C or when trapped at cryogenic temperatures (e.g., liquid nitrogen at -196 °C).[1][4] At ambient temperatures, it has an extremely short half-life of less than two seconds in acetonitrile, rapidly dimerizing to form a stable, diamagnetic 18-electron species, [Rh(C₅H₅)₂]₂.[1][5]
Quantitative Data and Physicochemical Properties
Due to its extreme instability, comprehensive quantitative data on the magnetic properties of the isolated this compound monomer is scarce in the literature. However, electrochemical data provides valuable insight into its stability relative to other metallocenes.
Table 1: Comparative Reduction Potentials of Metallocenes
This table presents the reduction potentials for the one-electron reduction of the unipositive cation of iron, cobalt, and rhodium metallocenes. A more negative potential indicates a greater tendency for the species to remain in its oxidized (cationic) form and highlights the instability of the neutral, 19-electron species.
| Redox Couple | Potential (V vs. SCE in Acetonitrile) | Reference |
| [Fe(C₅H₅)₂]⁺ / [Fe(C₅H₅)₂] (Ferrocene) | +0.38 V | [1][2] |
| [Co(C₅H₅)₂]⁺ / [Co(C₅H₅)₂] (Cobaltocene) | -0.94 V | [1][2][6] |
| [Rh(C₅H₅)₂]⁺ / [Rh(C₅H₅)₂] (this compound) | -1.41 V | [1][2][6] |
The data clearly shows that this compound is significantly more reducing (more easily oxidized) than cobaltocene by approximately 500 mV, underscoring its pronounced instability as a neutral monomer.[1][6]
Experimental Protocols and Characterization
The study of the this compound monomer's paramagnetic nature requires specialized techniques to generate and analyze this transient species. The primary method involves the reduction of a stable rhodocenium salt precursor, followed by immediate analysis, typically using Electron Paramagnetic Resonance (EPR) spectroscopy at cryogenic temperatures.
Generalized Synthesis of the this compound Monomer for Spectroscopic Analysis
This protocol outlines a general procedure for the in-situ generation of the this compound monomer for characterization.
Objective: To produce the paramagnetic [Rh(C₅H₅)₂] monomer from a stable [Rh(C₅H₅)₂]⁺ salt for immediate spectroscopic analysis.
Materials:
-
Rhodocenium salt (e.g., Rhodocenium hexafluorophosphate, [Rh(C₅H₅)₂]PF₆)
-
Reducing agent (e.g., molten sodium, sodium amalgam)
-
Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran, acetonitrile)
-
Schlenk line or glovebox for inert atmosphere operations
-
EPR sample tube
Protocol:
-
Preparation of Precursor: The synthesis of rhodocenium salts is the first step. A common method involves reacting tris(acetylacetonato)rhodium(III) (Rh(acac)₃) with a cyclopentadienyl Grignard reagent (e.g., C₅H₅MgBr).[1] Modern microwave-assisted methods have also been developed, reacting rhodium(III) chloride hydrate with cyclopentadiene in methanol, which can achieve high yields rapidly.[1]
-
Inert Atmosphere: All manipulations must be performed under a strict inert atmosphere (e.g., argon or nitrogen) using a Schlenk line or glovebox to prevent the immediate decomposition of the this compound monomer upon exposure to air.[2]
-
Reduction of Rhodocenium: The stable rhodocenium salt is dissolved in an appropriate anhydrous, deoxygenated solvent. The solution is then brought into contact with a strong reducing agent. A common laboratory method is the reduction with molten sodium or a sodium amalgam.[1]
-
Low-Temperature Trapping: To observe the monomer, the reduction must be performed in a manner that allows for immediate trapping at cryogenic temperatures. This can be achieved by subliming the product onto a cold finger cooled with liquid nitrogen (-196 °C).[1] Alternatively, for solution-phase EPR, the reduction can be initiated electrochemically or chemically within an EPR tube immediately before freezing it in liquid nitrogen.
-
Sample Preparation for EPR: The generated sample, either as a frozen solution or a solid matrix isolated on a cold finger, is transferred under cryogenic conditions to a pre-cooled EPR spectrometer cavity for analysis.
Characterization by Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR (also known as Electron Spin Resonance, ESR) is the most direct and powerful technique for studying paramagnetic species like the this compound monomer.[1] It specifically detects the transitions of unpaired electrons in a magnetic field.
Principles of EPR Analysis:
-
g-factor: The g-factor is a dimensionless proportionality constant that is characteristic of the paramagnetic center. For organic free radicals, the g-value is typically very close to that of a free electron (g ≈ 2.0023).[7] For transition metal complexes like this compound, spin-orbit coupling can lead to significant deviations from this value, making the g-factor a sensitive probe of the electronic environment around the rhodium nucleus.[3][7]
-
Hyperfine Coupling: The unpaired electron's magnetic moment can couple with the magnetic moments of nearby nuclei (e.g., ¹⁰³Rh, ¹H). This interaction, known as hyperfine coupling, splits the EPR signal into multiple lines. Analysis of this splitting pattern provides crucial information about the delocalization of the unpaired electron across the molecule and can confirm the atoms to which it is coupled.
-
Anisotropy: In a frozen solution or solid sample, the g-factor and hyperfine couplings can be anisotropic, meaning their values depend on the orientation of the molecule with respect to the external magnetic field.[8] Analyzing these anisotropies gives detailed information about the symmetry of the molecule's electronic structure.[8]
Visualizations of Key Processes
The following diagrams illustrate the synthesis pathway and the critical monomer-dimer equilibrium that defines the chemistry of this compound.
Caption: Synthesis workflow for the paramagnetic this compound monomer.
Caption: Equilibrium between the this compound monomer and its dimer.
Conclusion
The this compound monomer, [Rh(C₅H₅)₂], is a classic example of a 19-valence electron organometallic radical whose existence is transient yet fundamental to understanding the reactivity of metallocenes. Its paramagnetic nature is a direct consequence of the unpaired electron dictated by its electronic count. While its profound instability makes isolation and detailed characterization challenging, techniques such as low-temperature EPR spectroscopy, coupled with electrochemical studies, provide essential insights into its properties. The drive to achieve a stable 18-electron configuration governs its rapid dimerization, a process that defines its observable chemistry under ambient conditions. This guide provides a foundational understanding of these principles for scientists and researchers engaged in the fields of organometallic chemistry and drug development, where paramagnetic species can play roles in catalysis and bio-organometallic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]
- 3. faculty.georgetown.edu [faculty.georgetown.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Applications of electron paramagnetic resonance spectroscopy to heavy main-group radicals - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT02436H [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. iris.unito.it [iris.unito.it]
Methodological & Application
Microwave-Assisted Synthesis of Rhodocenium Hexafluorophosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the rapid and efficient synthesis of Rhodocenium Hexafluorophosphate, [Cp₂Rh]PF₆, utilizing microwave-assisted organic synthesis. This method offers significant advantages over traditional heating techniques, including drastically reduced reaction times, improved yields, and enhanced safety. The protocol is intended for researchers in organometallic chemistry, materials science, and drug development who can utilize rhodocenium salts as stable precursors for further chemical elaboration.
Introduction
Rhodocenium hexafluorophosphate is a stable, 18-electron sandwich compound that serves as a valuable precursor for the synthesis of rhodocene and its derivatives. These compounds are of interest for their potential applications in catalysis, materials science, and as radiopharmaceuticals. Traditional synthetic methods often require prolonged reaction times under reflux conditions. The advent of microwave-assisted synthesis has revolutionized the preparation of such organometallic complexes, enabling rapid and efficient access to these important materials. This application note details a microwave-based protocol that yields rhodocenium hexafluorophosphate in under a minute of irradiation.[1][2]
Reaction Scheme
The synthesis proceeds via the reaction of rhodium(III) chloride hydrate with freshly cracked cyclopentadiene in methanol, followed by precipitation with ammonium hexafluorophosphate.
RhCl₃·xH₂O + 2 C₅H₆ + NH₄PF₆ → [ (η⁵-C₅H₅)₂Rh ]PF₆↓ + 2 HCl + NH₄Cl + xH₂O [1]
Experimental Protocol
Materials:
-
Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
-
Dicyclopentadiene
-
Methanol (MeOH), anhydrous
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Deionized water
-
Diethyl ether
Equipment:
-
Microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave) equipped with sealed reaction vessels and temperature and pressure sensors.
-
Standard laboratory glassware
-
Schlenk line or glovebox for inert atmosphere techniques (optional, but recommended for handling cyclopentadiene)
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene is obtained by the thermal cracking of dicyclopentadiene. This process should be performed in a well-ventilated fume hood immediately before use, as cyclopentadiene readily dimerizes back to dicyclopentadiene at room temperature.
-
Reaction Setup: In a microwave reaction vessel equipped with a magnetic stir bar, combine rhodium(III) chloride hydrate and anhydrous methanol. Add freshly cracked cyclopentadiene to the solution.
-
Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture for 30 seconds.[1] The reaction is known to yield over 60% of the product under these conditions.[1]
-
Work-up and Precipitation: After the microwave program is complete and the vessel has cooled to a safe temperature, add a solution of ammonium hexafluorophosphate in methanol to the reaction mixture. The rhodocenium hexafluorophosphate will precipitate as a solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water and then with diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the resulting solid under vacuum to obtain the final product.
Data Presentation
Table 1: Summary of Quantitative Data for Rhodocenium Hexafluorophosphate Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| Rhodium(III) chloride hydrate | Varies based on scale | [1] |
| Cyclopentadiene | Stoichiometric excess | [1] |
| Ammonium hexafluorophosphate | Stoichiometric amount | [1] |
| Reaction Conditions | ||
| Solvent | Methanol | [1] |
| Microwave Irradiation Time | 30 seconds | [1] |
| Product Characterization | ||
| Yield | > 60% | [1] |
| Melting Point | Decomposes | [1] |
| ¹H NMR (CD₃CN) | ||
| δ (Cp) | ~5.93 ppm (doublet) | [3] |
| ¹³C NMR (CD₃CN) | ||
| δ (Cp) | ~89 ppm (doublet) | [3] |
| IR Spectroscopy (ATR) | ||
| ν(P-F) | ~820 cm⁻¹ (strong) | [3] |
| ν(P-F) | ~555 cm⁻¹ (strong) | [3][4] |
Visualizations
Experimental Workflow
References
Gas-Phase Redox Transmetalation: A Novel Route to Rhodocenium Cations for Advanced Research and Drug Development
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the gas-phase generation of rhodocenium cations via redox transmetalation. This innovative technique, primarily conducted within a Fourier Transform Ion Cyclotron Resonance Mass Spectrometer (FT-ICR MS), offers a clean and controlled environment to synthesize and study these organometallic species. The unique properties of rhodocenium cations, including their stability and redox activity, make them promising candidates for applications in catalysis and, notably, in the development of novel metallodrugs. This document outlines the theoretical basis, experimental setup, a detailed protocol for the gas-phase synthesis, and a discussion of the potential applications in the pharmaceutical landscape.
Introduction
Rhodocenium, the cationic counterpart of rhodocene, is a robust 18-electron sandwich compound known for its exceptional stability compared to its neutral, 19-electron analogue.[1][2][3] Traditional solution-phase syntheses of rhodocenium salts can be complex and may introduce counter-ion and solvent effects. The gas-phase synthesis of rhodocenium cations through redox transmetalation offers a powerful alternative, allowing for the study of the intrinsic properties of the cation in an isolated environment.
The primary method for this gas-phase synthesis involves the ion-molecule reaction between a rhodium(I) cation (Rh⁺) and a neutral metallocene, such as ferrocene (Fe(C₅H₅)₂) or nickelocene (Ni(C₅H₅)₂).[1][2] This reaction is typically performed and monitored using Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), a high-resolution mass spectrometry technique capable of trapping and manipulating ions for extended periods.[4][5][6]
The general reaction is as follows:
Rh⁺ + [(η⁵-C₅H₅)₂M] → M + [(η⁵-C₅H₅)₂Rh]⁺ (where M = Fe or Ni)[2]
For drug development professionals, the interest in rhodocenium and its derivatives lies in their potential as novel therapeutic agents. Organometallic compounds, including those of rhodium, are increasingly being explored as anticancer agents due to their unique mechanisms of action, which can differ significantly from traditional organic drugs.[7][8][9][10] this compound derivatives have been investigated for applications as radiopharmaceuticals, highlighting their potential in targeted cancer therapy.[1][11]
Experimental Data and Observations
While specific quantitative data for the gas-phase redox transmetalation of Rh⁺ with ferrocene or nickelocene is not extensively published, the following table represents typical data that would be collected in such an experiment to characterize the reaction. The values presented are illustrative and based on general principles of ion-molecule reaction studies in FT-ICR MS.
Table 1: Illustrative Quantitative Data for Gas-Phase Rhodocenium Generation
| Parameter | Value (with Ferrocene) | Value (with Nickelocene) | Method of Determination |
| Reactant Ion (Rh⁺) | |||
| m/z | 102.9055 | 102.9055 | FT-ICR MS |
| Neutral Reagent | |||
| Vapor Pressure | ~10⁻⁷ Torr | ~10⁻⁷ Torr | Ion Gauge |
| Product Ion ([Rh(C₅H₅)₂]⁺) | |||
| m/z | 233.0034 | 233.0034 | FT-ICR MS |
| Reaction Kinetics | |||
| Reaction Efficiency | High (Qualitative) | High (Qualitative) | Product ion abundance vs. time |
| Rate Constant (k) | ~10⁻⁹ cm³ molecule⁻¹ s⁻¹ | ~10⁻⁹ cm³ molecule⁻¹ s⁻¹ | Pseudo-first-order kinetics plot |
| Thermodynamics | |||
| Reaction Enthalpy (ΔH) | Exothermic | Exothermic | Bracketing experiments |
Experimental Protocols
The following is a generalized protocol for the generation of rhodocenium cations via gas-phase redox transmetalation using an FT-ICR mass spectrometer.
Instrumentation and Reagents
-
Mass Spectrometer: A Fourier Transform Ion Cyclotron Resonance Mass Spectrometer (FT-ICR MS) equipped with an external ion source and a pulsed valve for neutral reagent introduction.[4][5][6][12]
-
Rh⁺ Ion Source: Laser ablation of a pure rhodium target is a common method for generating atomic metal ions.[13]
-
Neutral Reagents:
-
Ferrocene (Fe(C₅H₅)₂) or Nickelocene (Ni(C₅H₅)₂), solid, loaded into a temperature-controlled sample holder connected to the pulsed valve.
-
Argon gas (for collisional cooling).
-
-
Vacuum System: The FT-ICR MS requires ultra-high vacuum (UHV) conditions (typically < 10⁻⁹ Torr).
Detailed Experimental Procedure
-
Generation of Rh⁺ Ions:
-
A high-purity rhodium foil is placed in the external ion source.
-
A pulsed laser (e.g., Nd:YAG) is focused onto the rhodium target to generate a plasma containing Rh⁺ ions.
-
The generated ions are guided into the ICR cell of the mass spectrometer.
-
-
Isolation of Rh⁺ Ions:
-
Inside the ICR cell, a broadband radiofrequency (RF) pulse is used to excite all trapped ions.
-
A "stored waveform inverse Fourier transform" (SWIFT) excitation pulse is applied to eject all ions except for those with the mass-to-charge ratio of Rh⁺ (m/z 102.9055).
-
A pulse of argon gas can be introduced to collisionally cool the isolated Rh⁺ ions to near thermal energy.
-
-
Ion-Molecule Reaction:
-
The isolated and cooled Rh⁺ ions are held in the center of the ICR cell.
-
The neutral reagent (ferrocene or nickelocene) is introduced into the vacuum chamber via a pulsed valve. The pressure of the neutral reagent is maintained in the range of 10⁻⁸ to 10⁻⁷ Torr for a controlled reaction time.
-
The reaction time can be varied from milliseconds to several seconds to monitor the reaction progress.
-
-
Detection of Products:
-
After the desired reaction time, another broadband RF pulse is applied to excite all ions in the cell into a coherent cyclotron motion.
-
The image current induced by the orbiting ions is detected by the plates of the ICR cell.
-
This time-domain signal is then subjected to a Fourier transform to obtain a high-resolution mass spectrum, showing the depletion of the Rh⁺ reactant and the appearance of the [(η⁵-C₅H₅)₂Rh]⁺ product at m/z 233.0034.
-
Visualizations
Experimental Workflow
Caption: Workflow for gas-phase rhodocenium cation generation.
Logical Relationship of the Reaction
Caption: Gas-phase redox transmetalation reaction pathway.
Applications in Drug Development
The development of metal-based pharmaceuticals is a rapidly growing field, offering alternatives to traditional organic compounds, particularly in oncology.[8] While platinum-based drugs are well-established, there is a significant research effort to explore other transition metals, including rhodium, to overcome issues like drug resistance and severe side effects.[8][10]
Rhodium complexes, particularly Rh(I) and Rh(III) species, have demonstrated promising anticancer activities.[7][9] These complexes can induce cancer cell death through various mechanisms, including mitochondrial dysfunction and apoptosis.[7]
The relevance of rhodocenium cations in this context is multifaceted:
-
Stable Scaffolds: The high stability of the rhodocenium core provides a robust scaffold for the attachment of various functional groups designed to interact with biological targets.
-
Bioorganometallic Chemistry: The study of rhodocenium derivatives falls under the umbrella of bioorganometallic chemistry, which explores the interactions of organometallic compounds with biological systems.[14]
-
Radiopharmaceuticals: A notable potential application is the use of this compound derivatives in radiopharmaceuticals. For instance, the beta-decay of a ruthenocenyl-haloperidol compound produces a rhodocenium-haloperidol species, which can be used for targeted therapy of small cancers.[1]
The ability to generate and study rhodocenium cations in the gas phase provides a unique opportunity to understand their intrinsic reactivity and stability, which is crucial for the rational design of new metallodrugs. By eliminating solvent and counter-ion effects, researchers can gain fundamental insights that can guide the synthesis of more effective and targeted therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Rhodocène — Wikipédia [fr.wikipedia.org]
- 3. This compound | 12318-21-7 | Benchchem [benchchem.com]
- 4. Fourier Transform Ion Cyclotron Resonance Mass Spectrometry | Johnson Lab [jlab.chem.yale.edu]
- 5. Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Applications for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fourier transform ion cyclotron resonance mass spectrometry: a primer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodium(iii) complexes with isoquinoline derivatives as potential anticancer agents: in vitro and in vivo activity studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Rhodium-based metallodrugs for biological applications: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A chemical-biological evaluation of rhodium(I) N-heterocyclic carbene complexes as prospective anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rhodium and its compounds as potential agents in cancer treatment. | Sigma-Aldrich [sigmaaldrich.com]
- 11. About: this compound [dbpedia.org]
- 12. Frontiers | Fe- and Cu-Complex Formation with Artificial Ligands Investigated by Ultra-High Resolution Fourier-Transform ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS): Implications for Natural Metal-Organic Complex Studies [frontiersin.org]
- 13. This compound | 3 Publications | 24 Citations | Top Authors | Related Topics [scispace.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Rhodocene Derivatives in Molecular Electronics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of rhodocene derivatives in the field of molecular electronics. The document outlines the synthesis of a key this compound precursor, protocols for the fabrication and characterization of molecular junctions, and a computational workflow for theoretical analysis.
Introduction to this compound Derivatives in Molecular Electronics
This compound, a metallocene with a rhodium atom sandwiched between two cyclopentadienyl rings, and its derivatives are emerging as compelling candidates for components in molecular-scale electronic devices. While the parent this compound molecule is unstable at room temperature, functionalized rhodocenium salts offer enhanced stability, making them suitable precursors for building molecular wires and switches.[1] The primary interest in these compounds lies in the ability to tune their electronic properties through synthetic modification and to study metal-metal interactions in linked metallocene systems.[1]
Data Presentation: Electronic Properties of this compound Derivatives
The electrochemical properties of this compound derivatives are crucial for their application in molecular electronics, as the redox potential indicates the energy levels of the molecular orbitals involved in charge transport. Below is a summary of the reduction potentials for various monosubstituted rhodocenium ions, which provides insight into how different functional groups modulate their electronic characteristics.
| Compound | Substituent (R) | E
|
| Methylrhodocenium | -CH
| -1.54 |
| Trimethylsilylrhodocenium | -Si(CH
| -1.52 |
| Rhodocenium Carboxylate | -COO
| -1.61 |
| Rhodocenium Carboxylic Acid | -COOH | -1.41 |
| Methoxycarbonylrhodocenium | -COOCH
| -1.41 |
| Rhodocenium Carboxamide | -CONH
| -1.45 |
| N-Acetylaminorhodocenium | -NHCOCH
| -1.49 |
[a] Data obtained from cyclic voltammetry measurements in THF/nBu$_4$PF$_6$ (0.1 M) at a scan rate of 0.1 V/s.
Experimental Protocols
Protocol 1: Synthesis of Pyridiniorhodocenium Bis(hexafluoridophosphate)
This protocol details the synthesis of a stable, functionalized rhodocenium salt, which can serve as a precursor for more complex this compound derivatives. The synthesis proceeds via a capping reaction of a rhodium half-sandwich complex.
Materials:
-
[CpRhI
]2 (Cyclopentadienyldiiodorhodium dimer)2 -
AgPF
(Silver hexafluoridophosphate)6 -
Pyridiniumcyclopentadienide
-
Dry Acetone
-
Argon gas supply
-
Schlenk tube and standard Schlenk line equipment
-
Stir plate and stir bar
Procedure:
-
Under an inert argon atmosphere, charge a Schlenk tube with 234.8 mg (0.5566 mmol, 1 equivalent) of [CpRhI
]2 and 281.4 mg (1.113 mmol, 2 equivalents) of AgPF2 .6 -
Add 25 mL of dry acetone to the Schlenk tube.
-
Protect the reaction mixture from light by wrapping the Schlenk tube in aluminum foil and stir for 30 minutes. An orange solution with a pale-yellow precipitate of AgI will form.
-
To this mixture, add 79.7 mg (0.5566 mmol, 1 equivalent) of pyridiniumcyclopentadienide under an argon counterflow.
-
Continue stirring the reaction mixture at room temperature overnight.
-
After the reaction is complete, filter the mixture to remove the AgI precipitate.
-
The filtrate contains the desired pyridiniorhodocenium bis(hexafluoridophosphate). The product can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
Expected Yield: Approximately 82%.
References
Potential Applications of Rhodocene Derivatives in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodocene, a metallocene with the formula [Rh(C₅H₅)₂], is a 19-valence electron organometallic compound that exists as a dimeric species at room temperature.[1] The monomeric, catalytically relevant form is highly reactive and only observed at very high or low temperatures.[1] This inherent instability has limited the direct application of this compound in catalysis. However, the study of this compound derivatives, particularly those designed for greater stability, offers a valuable platform for investigating fundamental catalytic mechanisms, such as metal-metal interactions and electron transfer processes.[1][2]
These application notes outline the potential applications of stabilized this compound derivatives in key catalytic transformations. The protocols and mechanisms presented are based on well-established principles of rhodium catalysis and serve as a guide for exploring the catalytic potential of novel this compound-based systems.
C-H Activation and Functionalization
The activation and functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in organic synthesis. Rhodium complexes, particularly those in the +3 oxidation state, are well-known to catalyze these transformations.[3][4][5][6][7] Stabilized this compound derivatives could potentially mimic the reactivity of established rhodium(III) catalysts.
Application Note: this compound-Derivative-Catalyzed C-H Alkenylation
This hypothetical application describes the use of a stabilized this compound derivative for the directed alkenylation of a benzamide derivative. The cyclopentadienyl ligands on the this compound core are assumed to be modified to enhance stability and solubility.
Logical Relationship of C-H Alkenylation
Caption: Logical flow of the proposed C-H alkenylation reaction.
Proposed Catalytic Cycle
The proposed mechanism involves a Rh(III)/Rh(V) or a Rh(I)/Rh(III) catalytic cycle, analogous to well-studied rhodium-catalyzed C-H functionalization reactions. The following diagram illustrates a plausible Rh(III)-based cycle.
Caption: Proposed catalytic cycle for C-H alkenylation.
Hypothetical Quantitative Data
The following table summarizes hypothetical data for the C-H alkenylation of N-methoxybenzamide with ethyl acrylate, catalyzed by a hypothetical stabilized this compound derivative, "Rh(Cp')₂". This data is representative of typical results for rhodium-catalyzed C-H functionalization.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| 1 | 2.5 | DCE | 100 | 12 | 85 | 34 |
| 2 | 1.0 | DCE | 100 | 24 | 78 | 78 |
| 3 | 2.5 | Toluene | 100 | 12 | 65 | 26 |
| 4 | 2.5 | DCE | 80 | 24 | 55 | 22 |
Experimental Protocol
Materials:
-
N-methoxybenzamide (1.0 mmol, 151.2 mg)
-
Ethyl acrylate (1.2 mmol, 120.1 mg, 130 µL)
-
Hypothetical Stabilized this compound Derivative "Rh(Cp')₂" (0.025 mmol, specify mg amount based on MW)
-
Anhydrous 1,2-dichloroethane (DCE) (5 mL)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox, add the N-methoxybenzamide, "Rh(Cp')₂" catalyst, and a magnetic stir bar to a flame-dried Schlenk tube.
-
Evacuate and backfill the Schlenk tube with argon (3 cycles).
-
Add anhydrous DCE (5 mL) via syringe.
-
Add ethyl acrylate (1.2 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired alkenylated product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Catalytic Hydrogenation
While Wilkinson's catalyst and other Rh(I) complexes are the standards for homogeneous hydrogenation, a stabilized this compound derivative could potentially exhibit catalytic activity, likely proceeding through a Rh(I)/Rh(III) cycle.
Application Note: this compound-Derivative-Catalyzed Alkene Hydrogenation
This note describes the potential use of a this compound derivative for the hydrogenation of a simple alkene. The catalytic cycle would likely involve oxidative addition of hydrogen, alkene coordination, migratory insertion, and reductive elimination.
Experimental Workflow for Hydrogenation
Caption: General workflow for a catalytic hydrogenation experiment.
Hypothetical Quantitative Data
The following table presents hypothetical data for the hydrogenation of styrene catalyzed by "Rh(Cp')₂".
| Entry | Catalyst Loading (mol%) | H₂ Pressure (bar) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 0.5 | 10 | THF | 25 | 6 | >99 |
| 2 | 0.1 | 10 | THF | 25 | 12 | 95 |
| 3 | 0.5 | 1 | THF | 25 | 12 | 88 |
| 4 | 0.5 | 10 | Toluene | 50 | 4 | >99 |
Experimental Protocol
Materials:
-
Styrene (2.0 mmol, 208.3 mg, 229 µL)
-
Hypothetical Stabilized this compound Derivative "Rh(Cp')₂" (0.01 mmol, specify mg amount based on MW)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
High-pressure autoclave with a magnetic stir bar
-
Hydrogen gas source
Procedure:
-
In a glovebox, charge the autoclave's glass liner with the "Rh(Cp')₂" catalyst and a stir bar.
-
Add anhydrous THF (10 mL) and styrene (2.0 mmol).
-
Seal the autoclave.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 10 bar with hydrogen.
-
Stir the reaction mixture at 25 °C for 6 hours.
-
Carefully vent the excess hydrogen gas.
-
Open the autoclave and analyze the reaction mixture by GC-MS to determine conversion.
-
The product, ethylbenzene, can be isolated by removing the solvent, though for this substrate, analysis of the crude mixture is often sufficient.
[2+2+2] Cycloaddition Reactions
Rhodium catalysts are known to mediate [2+2+2] cycloaddition reactions to form substituted aromatic and carbocyclic rings. A coordinatively unsaturated this compound derivative could potentially catalyze such transformations.
Application Note: this compound-Derivative-Catalyzed Pyridine Synthesis
This note outlines a hypothetical [2+2+2] cycloaddition of a di-yne with a nitrile to synthesize a substituted pyridine, a valuable scaffold in medicinal chemistry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. About: this compound [dbpedia.org]
- 3. Rhodium-catalyzed C–H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III) Catalysis for C-H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers [mdpi.com]
- 7. Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds [organic-chemistry.org]
Application of Rhodocene Derivatives as Radiopharmaceuticals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organometallic compounds represent a promising frontier in the development of novel radiopharmaceuticals, offering unique structural diversity and chemical properties.[1][2] While complexes of technetium and rhenium are well-established in clinical practice, the exploration of other metallocenes, such as rhodocene derivatives, remains a niche but potentially valuable area of research.[1] this compound, with its sandwich structure containing a rhodium atom between two cyclopentadienyl rings, presents a unique scaffold for the design of targeted radiotherapeutic or imaging agents.[3]
The primary challenge in utilizing this compound directly is its instability.[3] However, innovative approaches, such as the in-situ generation of this compound derivatives from a more stable radiolabeled precursor, have been proposed as a viable strategy.[3] This document provides an overview of the conceptual application of this compound derivatives as radiopharmaceuticals, focusing on a generator-based approach, and offers detailed, illustrative protocols for their synthesis, radiolabeling, and evaluation.
Core Concept: In-Situ Generation of a Rhodocenium Radiopharmaceutical
One of the few documented applications of a this compound derivative in radiopharmaceutical research involves its formation from the radioactive decay of a ruthenocene precursor.[3] Specifically, a [¹⁰³Ru]ruthenocenyl-haloperidol complex was synthesized as a stable parent compound. The beta-decay of Ruthenium-103 (¹⁰³Ru) produces the metastable rhodium isotope, Rhodium-103m (¹⁰³ᵐRh), thereby transforming the molecule into a [¹⁰³ᵐRh]rhodocenyl-haloperidol derivative in vivo.[3]
This newly formed this compound derivative is unstable and is rapidly oxidized to the more stable cationic rhodocenium species.[3] This in-situ formation and activation is a novel mechanism for delivering a radioactive rhodium payload. The initial study demonstrated that the parent ruthenocene compound exhibited high affinity for the lungs in animal models.[3] This suggests that such a system could potentially be used to treat small cancers or other localized pathologies.
References
- 1. [Ferrocene, ruthenocene and this compound analogs in haloperidol synthesis and organ distribution after labeling with 103Ru and 103mRh] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Low-Temperature Studies of Rhodopsin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rhodopsin, a G protein-coupled receptor (GPCR) found in the rod photoreceptor cells of the retina, is the primary molecule responsible for vision in low-light conditions.[1] The process of vision is initiated by the photoisomerization of its chromophore, 11-cis-retinal, to the all-trans form. This event triggers a series of conformational changes in the protein, leading to the formation of several transient photointermediates before the activation of the G protein, transducin. Studying these intermediates is crucial for understanding the mechanism of GPCR activation. Low-temperature experimental setups are invaluable for trapping these short-lived photointermediates, allowing for their detailed characterization using various biophysical techniques. These methods provide insights into the structural and dynamic changes that govern the activation of rhodopsin and other GPCRs, which are prominent drug targets.
Key Experimental Techniques
Low-temperature studies of rhodopsin primarily employ spectroscopic and structural methods to probe the different stages of its photocycle.
-
Low-Temperature UV-Visible Spectroscopy: This technique is used to monitor the electronic transitions of the retinal chromophore. Each photointermediate has a distinct absorption maximum (λmax), allowing for its identification and characterization. By controlling the temperature, specific intermediates can be trapped and their spectra recorded.[1][2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy at cryogenic temperatures provides information about the vibrational modes of the chromophore and the protein backbone.[3][4][5] This allows for the detection of changes in the molecular structure, such as alterations in hydrogen bonding and protein conformation, during the transition between photointermediates.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for the low-temperature study of rhodopsin photointermediates.
Table 1: Trapping Temperatures and Absorption Maxima of Rhodopsin Photointermediates
| Photointermediate | Trapping Temperature (K) | Absorption Maximum (λmax) (nm) |
| Rhodopsin (dark state) | < 100 | ~500 |
| Bathorhodopsin | 10 - 70 | ~540-556 |
| Blue-Shifted Intermediate (BSI) | ~100 | ~498 |
| Lumirhodopsin | 160 - 220 | ~490-506 |
| Metarhodopsin I | ~233 | ~480 |
| Metarhodopsin II | > 233 | ~380 |
Note: The exact temperatures and λmax values can vary depending on the specific experimental conditions, such as the buffer composition and the presence of mutations.[1][2]
Table 2: Sample Buffer Composition for Low-Temperature Spectroscopy
| Component | Concentration | Purpose |
| HEPES | 50 mM | Buffering agent to maintain pH |
| NaCl | 140 mM | To maintain ionic strength |
| MgCl2 | 3 mM | Divalent cation, can be important for protein stability |
| Dodecyl Maltoside (DDM) | 0.05% (w/v) | Detergent for solubilizing the membrane protein |
| Glycerol | 67% (v/v) | Cryoprotectant to prevent ice crystal formation |
This is an example buffer composition; optimization may be required for specific experiments.[1]
Experimental Protocols
Protocol 1: Low-Temperature UV-Visible Spectroscopy of Rhodopsin Photointermediates
Objective: To trap and spectrally characterize the photointermediates of rhodopsin.
Materials:
-
Purified rhodopsin sample
-
Buffer Y1 (50 mM HEPES, 140 mM NaCl, 3 mM MgCl2, pH 6.8)
-
0.05% (w/v) Dodecyl Maltoside (DDM)
-
Glycerol
-
Closed-cycle helium-refrigerated cryostat
-
UV-visible spectrophotometer
-
Light source for illumination (e.g., 500 nm)
Procedure:
-
Sample Preparation: Prepare the rhodopsin sample in Buffer Y1 containing 0.05% DDM and 67% glycerol.[1] The final protein concentration should be optimized for the spectrophotometer cuvette path length.
-
Loading the Cryostat: Carefully load the sample into a cuvette and place it in the cryostat.
-
Cooling: Cool the sample to the desired initial temperature. For trapping Bathorhodopsin, cool to 10-20 K.[1]
-
Dark State Spectrum: Record the UV-visible absorption spectrum of the dark-state rhodopsin.
-
Illumination: Illuminate the sample with a specific wavelength of light (e.g., 500 nm) to initiate the photocycle and form the first photointermediate, Bathorhodopsin.[1]
-
Bathorhodopsin Spectrum: Record the absorption spectrum of the sample after illumination to observe the formation of Bathorhodopsin.
-
Stepwise Warming: Gradually warm the sample in the dark to allow for the transition to subsequent intermediates.
-
Spectral Acquisition: At each stable temperature, record the UV-visible spectrum to characterize the trapped intermediate.
-
Data Analysis: Subtract the dark state spectrum from the illuminated spectra to obtain difference spectra, which highlight the changes in absorption due to the formation of photointermediates.
Protocol 2: Cryo-EM of Rhodopsin
Objective: To determine the three-dimensional structure of rhodopsin at cryogenic temperatures.
Materials:
-
Purified rhodopsin sample (in a suitable detergent or nanodiscs)
-
Cryo-EM grid (e.g., holey carbon grids)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Cryo-transmission electron microscope (Cryo-TEM)
-
Image processing software (e.g., RELION, CryoSPARC)
Procedure:
-
Sample Preparation: Prepare a concentrated solution of purified rhodopsin. For structural studies of the dimer, rhodopsin can be reconstituted into nanodiscs.[6][7][13]
-
Grid Preparation: Apply a small volume (3-4 µL) of the sample to a glow-discharged cryo-EM grid.
-
Plunge Freezing: Blot the grid to remove excess liquid and immediately plunge it into liquid ethane cooled by liquid nitrogen. This process, known as vitrification, freezes the sample rapidly, preventing the formation of ice crystals.
-
Cryo-TEM Data Collection: Transfer the vitrified grid to a cryo-TEM. Collect a large dataset of images (micrographs) of the frozen rhodopsin particles at a low electron dose to minimize radiation damage.
-
Image Processing:
-
Motion Correction: Correct for beam-induced sample motion.
-
CTF Estimation: Estimate and correct for the contrast transfer function of the microscope.
-
Particle Picking: Automatically select individual rhodopsin particle projections from the micrographs.
-
2D Classification: Classify the particle images into different views.
-
3D Reconstruction: Reconstruct a three-dimensional map of the rhodopsin molecule from the 2D class averages.
-
Model Building and Refinement: Build an atomic model into the 3D map and refine it.
-
Visualizations
Below are diagrams illustrating key concepts and workflows in the low-temperature study of rhodopsin.
Caption: The rhodopsin photocycle with trapping temperatures for key intermediates.
Caption: Experimental workflow for low-temperature UV-visible spectroscopy.
Caption: Relationship between techniques and the information they provide.
References
- 1. Low-Temperature Trapping of Photointermediates of the Rhodopsin E181Q Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fourier-transform infrared difference spectroscopy of rhodopsin and its photoproducts at low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FTIR spectroscopy reveals microscopic structural changes of the protein around the rhodopsin chromophore upon photoisomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-temperature FTIR study of Gloeobacter rhodopsin: presence of strongly hydrogen-bonded water and long-range structural protein perturbation upon retinal photoisomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Cryo-EM structure of the native rhodopsin dimer in nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of rhodopsin bound to an inhibitory G protein – Bartesaghi Lab [cryoem.cs.duke.edu]
- 9. researchgate.net [researchgate.net]
- 10. Cryo-EM structure of the rhodopsin-Gαi-βγ complex reveals binding of the rhodopsin C-terminal tail to the gβ subunit | eLife [elifesciences.org]
- 11. Cryo-EM structure of the rhodopsin-Gαi-βγ complex reveals binding of the rhodopsin C-terminal tail to the gβ subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Local peptide movement in the photoreaction intermediate of rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Handling Air-Sensitive Rhodocene Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the essential techniques and protocols for the safe and effective handling of air-sensitive rhodocene compounds. Due to their extreme reactivity towards oxygen and moisture, successful research and development involving these organometallic compounds hinges on the rigorous exclusion of air. These protocols are designed to be a comprehensive resource for laboratory personnel, ensuring both the integrity of the compounds and the safety of the operator.
Introduction to the Air Sensitivity of this compound Compounds
This compound, [Rh(C₅H₅)₂], and its derivatives are highly reactive 19-electron sandwich compounds. The neutral this compound itself is particularly unstable, with a short half-life in solution at room temperature. It readily dimerizes or undergoes oxidation.[1] In the presence of air, decomposition can occur within minutes.[1] This high reactivity is quantified by its reduction potential, which is approximately 500 mV more reducing than that of the more stable cobaltocene, indicating a greater propensity for oxidation.[1]
Stable precursors, such as the 18-electron rhodocenium salts (e.g., [Rh(C₅H₅)₂]⁺PF₆⁻), are typically used as the starting materials for the synthesis of neutral this compound derivatives.[1] The synthesis and subsequent handling of all neutral this compound compounds must be performed under a strictly inert atmosphere.
Core Techniques for Handling Air-Sensitive Compounds
The two primary methods for handling air-sensitive compounds are the use of a Schlenk line and a glovebox. The choice between them depends on the scale of the reaction, the specific manipulations required, and the duration of the experiment.
Schlenk Line Techniques
A Schlenk line is a dual-manifold apparatus that allows for the manipulation of compounds under vacuum or a flow of inert gas (typically argon or nitrogen).[2] This technique is ideal for conducting reactions, distillations, and filtrations in an inert atmosphere.
Key Features of a Schlenk Line:
-
Dual Manifold: One for vacuum and one for inert gas.
-
Ports: Multiple ports for connecting reaction vessels.
-
Bubbler: To safely vent the inert gas stream.
-
Cold Trap: To protect the vacuum pump from solvent vapors.[3]
Experimental Protocol: Setting up a Reaction using a Schlenk Line
-
Glassware Preparation: All glassware (e.g., Schlenk flasks, filter funnels) must be thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed water.[4]
-
Assembly: Assemble the glassware, ensuring all joints are well-sealed with high-vacuum grease.
-
Purging the System: Connect the assembled glassware to the Schlenk line. Evacuate the system using the vacuum manifold and then refill with inert gas. This "purge-and-refill" cycle should be repeated at least three times to ensure a completely inert atmosphere.[1]
-
Solvent Degassing: Solvents must be degassed to remove dissolved oxygen. Common methods include:
-
Freeze-Pump-Thaw: The solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases from the headspace, the flask is sealed, and the solvent is thawed. This cycle is repeated three times.
-
Sparging: The inert gas is bubbled through the solvent for an extended period to displace dissolved oxygen.
-
-
Reagent Transfer:
-
Solids: Air-sensitive solids should be weighed and added to the reaction flask inside a glovebox. Alternatively, a solid addition tube can be used.
-
Liquids: Liquids can be transferred using a gas-tight syringe or via cannula transfer. Cannula transfer involves using a double-tipped needle to transfer a liquid from one septum-sealed vessel to another under a positive pressure of inert gas.
-
Glovebox Techniques
A glovebox is a sealed container filled with a high-purity inert gas, allowing for direct manipulation of air-sensitive compounds using integrated gloves.[5] The atmosphere inside is continuously circulated through a catalyst system that removes oxygen and moisture to parts-per-million (ppm) levels.
Key Features of a Glovebox:
-
Main Chamber: The primary workspace under an inert atmosphere.
-
Antechamber (Airlock): A small chamber that can be evacuated and refilled with inert gas to safely introduce or remove items.[4][6]
-
Catalyst System: Typically contains copper and molecular sieves to remove O₂ and H₂O.
-
Pressure Control: Maintains a slight positive pressure to prevent air from leaking in.
Experimental Protocol: Working in a Glovebox
-
Bringing Items In: Place all necessary items (glassware, spatulas, reagents) in the antechamber. Close the outer door and evacuate and refill the antechamber with inert gas. This cycle should be repeated at least three times.
-
Transfer to Main Chamber: Once the antechamber is purged, open the inner door and move the items into the main chamber.
-
Performing Manipulations: All manipulations, such as weighing solids, preparing solutions, and setting up reactions, can be performed directly on the glovebox benchtop.
-
Removing Items: Place the sealed reaction vessels or samples in the antechamber, close the inner door, and then remove them from the outer door. It is not necessary to purge the antechamber when removing items.[7]
Synthesis and Purification of this compound Compounds
As this compound itself is highly unstable, its synthesis is typically performed immediately before use via the reduction of a stable rhodocenium salt.
Table 1: Synthesis of this compound Precursors and Derivatives
| Compound | Precursors | Reagents and Conditions | Yield | Reference |
| Rhodocenium Hexafluorophosphate | Cyclopentadiene, Rhodium(III) chloride hydrate | Methanol, Ammonium hexafluorophosphate, Microwave irradiation (30 seconds) | >60% | [1] |
| This compound | Rhodocenium salt | Molten sodium, sublimation onto a liquid nitrogen-cooled cold finger | N/A | [1] |
| Octaphenylthis compound | Tris(acetylacetonato)rhodium(III), Potassium tetraphenylcyclopentadienyl | 1. Diglyme reflux2. Workup with hexafluorophosphoric acid3. Sodium amalgam reduction in THF | N/A | [1] |
Experimental Protocol: Synthesis of this compound from a Rhodocenium Salt (Illustrative)
This is a generalized protocol and should be adapted based on specific literature procedures.
-
Preparation: Inside a glovebox, place a flame-dried Schlenk tube containing a magnetic stir bar.
-
Reagents: Add the rhodocenium salt to the Schlenk tube.
-
Solvent Addition: Add a freshly degassed, anhydrous solvent (e.g., THF) via cannula transfer.
-
Reduction: While stirring, add the reducing agent (e.g., a sodium dispersion or a solution of a strong reducing agent).
-
Reaction Monitoring: The reaction progress can be monitored by a color change.
-
Purification: Due to its instability, this compound is often used in situ. If isolation is necessary, it must be done at low temperatures and under a rigorous inert atmosphere. Purification techniques may include low-temperature crystallization or sublimation.
Data Presentation
Table 2: Comparative Stability of Metallocenes
| Metallocene | Electron Count | Relative Air Stability | Redox Potential (vs. Ferrocene/Ferrocenium) | Notes | Reference |
| Ferrocene | 18 | High (stable in air for extended periods) | 0.0 V | Commonly used as an internal standard in electrochemistry. | |
| Cobaltocene | 19 | Air-sensitive (reacts with O₂ over minutes to hours) | ~ -0.9 V | Useful one-electron reducing agent. | [1] |
| This compound | 19 | Extremely air-sensitive (decomposes within minutes) | ~ -1.4 V | ~500 mV more reducing than cobaltocene. Dimerizes readily. [1] | [1] |
Visualizing Workflows
Diagram 1: Schlenk Line Setup for an Air-Sensitive Reaction
Caption: Workflow for setting up an air-sensitive reaction on a Schlenk line.
Diagram 2: Glovebox Workflow for Handling Solid this compound Compounds
Caption: Procedure for weighing and preparing a solid this compound compound in a glovebox.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Inert Gas: Ensure a reliable supply of high-purity inert gas.
-
Pressure: Never pressurize glassware. Schlenk lines and gloveboxes operate at or slightly above atmospheric pressure.
-
Pyrophoric Reagents: Some reducing agents used in this compound synthesis may be pyrophoric. Handle them with extreme care according to established safety protocols.
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Waste Disposal: Quench and dispose of air-sensitive waste appropriately.
By adhering to these detailed protocols and understanding the inherent instability of this compound compounds, researchers can confidently and safely explore the rich chemistry of these fascinating organometallic species.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Electron ionization mass spectrometric analysis of air- and moisture-sensitive organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inert atmosphere synthesis and distillation | Open Source Chemistry [bbgate.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
Application Note: Protocol for the Reduction of Rhodocenium Salts to Rhodocene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the reduction of rhodocenium salts to rhodocene. This compound, a metallocene of rhodium, is a highly reactive 19-valence electron species that readily dimerizes at room temperature to form a more stable 18-valence electron dinuclear complex. This protocol outlines a practical laboratory-scale synthesis of the this compound dimer from a rhodocenium salt precursor using sodium borohydride as the reducing agent. This method offers a milder and more convenient alternative to traditional methods that employ molten alkali metals. This document includes a step-by-step experimental procedure, a summary of key quantitative data, and characterization information for the final product.
Introduction
Metallocenes, particularly the robust and well-studied ferrocene, have found numerous applications in materials science, catalysis, and medicine. This compound, the rhodium analogue of ferrocene, possesses a 19-valence electron configuration in its monomeric form, rendering it highly reactive and unstable under ambient conditions. This inherent reactivity drives the monomer to rapidly dimerize, forming a more stable dinuclear rhodium(I) complex, [Rh(C₅H₅)₂]₂. The study of this compound and its derivatives is of significant interest for understanding the fundamental properties of organometallic compounds and for exploring their potential in various chemical transformations.
The synthesis of this compound is typically achieved through the reduction of stable 18-electron rhodocenium salts, [Rh(C₅H₅)₂]⁺X⁻. While early methods involved the use of harsh reducing agents like molten sodium, this application note details a more accessible procedure utilizing sodium borohydride in an aqueous ethanol solution. This protocol provides a reliable method for the preparation of the this compound dimer, a valuable starting material for further investigations into rhodium chemistry.
Experimental Protocol
This protocol describes the synthesis of the this compound dimer from a rhodocenium hexafluorophosphate precursor.
Materials:
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Rhodocenium hexafluorophosphate ([Rh(C₅H₅)₂]PF₆)
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Sodium borohydride (NaBH₄)
-
Ethanol (absolute)
-
Deionized water
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Dichloromethane (CH₂Cl₂)
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Hexane
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Standard Schlenk line and glassware
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Magnetic stirrer and stir bars
-
Filter funnel and filter paper
-
Rotary evaporator
Procedure:
-
Preparation of the Rhodocenium Salt Solution: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve rhodocenium hexafluorophosphate in a minimal amount of a 1:1 mixture of ethanol and deionized water with stirring.
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Reduction Reaction: While stirring the rhodocenium salt solution, slowly add a freshly prepared aqueous solution of sodium borohydride. The addition should be done portion-wise to control the reaction rate. A color change should be observed as the reduction proceeds.
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Isolation of the Product: After the addition of sodium borohydride is complete, continue stirring the reaction mixture at room temperature for an additional 30 minutes. A precipitate of the this compound dimer will form.
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Filtration and Washing: Isolate the solid product by filtration. Wash the collected solid sequentially with deionized water, ethanol, and finally, a small amount of hexane to remove any impurities.
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Drying: Dry the yellow solid product under vacuum to obtain the this compound dimer.
-
Purification (Optional): If further purification is required, the this compound dimer can be recrystallized from a mixture of dichloromethane and hexane. Dissolve the solid in a minimal amount of dichloromethane, and then slowly add hexane until precipitation occurs. Cool the solution to induce further crystallization.
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Storage: The this compound dimer is air-sensitive and should be stored under an inert atmosphere in a cool, dark place.
Data Presentation
The following table summarizes the key quantitative and qualitative data for the this compound dimer.
| Parameter | Value |
| Chemical Formula | C₂₀H₂₀Rh₂ |
| Molecular Weight | 466.18 g/mol |
| Appearance | Yellow solid[1] |
| Yield | Typically moderate to good |
| Solubility | Soluble in dichloromethane and acetonitrile[1] |
| ¹H NMR (CDCl₃, δ) | ~5.2 ppm (s, 10H, C₅H₅) |
| ¹³C NMR (CDCl₃, δ) | ~85-95 ppm (d, JRh-C ≈ 7 Hz, C₅H₅)[2] |
| Melting Point | Decomposes above 150 °C[1][2] |
Note: The provided NMR data is based on typical ranges for rhodocenium salts and related metallocenes. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the reduction of rhodocenium salts to the this compound dimer.
References
Troubleshooting & Optimization
Technical Support Center: Rhodocene Derivative Isolation
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the synthesis, isolation, and stabilization of rhodocene derivatives.
Troubleshooting Guide
Issue 1: Rapid Product Decomposition After Synthesis
Symptom: You observe the formation of your target this compound derivative (e.g., by a color change to deep yellow or orange), but the product rapidly decomposes, often indicated by a color change to brown/black or the precipitation of an insoluble material.
Possible Causes & Solutions:
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Oxidative Instability: this compound and its simple derivatives are highly reactive 19-electron species, making them extremely sensitive to air.
-
Solution: Ensure all stages of the synthesis, workup, and storage are performed under a strictly inert atmosphere (e.g., high-purity argon or nitrogen). Use of a glovebox is highly recommended over standard Schlenk line techniques. All solvents and reagents must be rigorously deoxygenated.
-
-
Dimerization: The this compound monomer, [Rh(Cp)2], is known to be unstable and readily dimerizes, especially at temperatures above -50 °C. This is a common fate for unsubstituted or sterically unhindered derivatives.
-
Solution: Maintain very low temperatures (ideally below -78 °C) throughout the experiment and workup. For purification, consider low-temperature chromatography or crystallization.
-
-
Solvent Reactivity: Chlorinated solvents or other reactive solvents can lead to decomposition pathways.
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Solution: Use non-reactive, rigorously dried, and deoxygenated solvents such as pentane, hexane, or toluene.
-
Troubleshooting Workflow: Product Decomposition
Caption: Troubleshooting workflow for this compound derivative decomposition.
Issue 2: Low or No Yield of the Desired Product
Symptom: Characterization (e.g., NMR, EPR) shows only starting materials or unidentifiable side products, with little to no evidence of the target this compound complex.
Possible Causes & Solutions:
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Inefficient Reductant: The synthesis of rhodocenium, the stable 18-electron precursor, is often followed by a reduction step. The choice of reductant is critical.
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Solution: Use a potent, low-temperature reductant like the potassium salt of 1,3,5-triphenylbenzene radical anion. Avoid reductants that may form insoluble byproducts which complicate purification.
-
-
Steric Hindrance: The introduction of bulky substituents on the cyclopentadienyl (Cp) rings is a key strategy for stabilizing the this compound monomer. If the steric bulk is insufficient, dimerization or other decomposition reactions will dominate.
-
Solution: Consider using more sterically demanding Cp ligands, such as pentamethylcyclopentadienyl (Cp*) or 1,3-bis(2,6-diisopropylphenyl)cyclopentadienyl.
-
Comparative Stability of this compound Derivatives
| Derivative Ligand | Key Feature | Relative Stability | Common Fate |
| Cyclopentadienyl (Cp) | Unsubstituted | Very Low | Rapid Dimerization |
| Pentamethyl-Cp (Cp*) | Steric Bulk | Moderate | Stable in solution at RT |
| Ethyltetramethyl-Cp | Reduced Symmetry | High | Isolable as crystalline solid |
| Cp with Bulky Aryl Groups | Extreme Steric Bulk | Very High | Most stable derivatives known |
Frequently Asked Questions (FAQs)
Q1: Why are this compound derivatives so much harder to isolate than cobaltocene derivatives? A1: The primary challenge is that this compound is a 19-electron organometallic radical, which makes it highly reactive. Unlike cobaltocene (also 19 electrons), which is relatively stable, the larger 4d orbitals of rhodium in this compound lead to a greater propensity for dimerization and other decomposition pathways to relieve this electron-rich state.
Q2: What is the best characterization method for an unstable this compound derivative? A2: Electron Paramagnetic Resonance (EPR) spectroscopy is an excellent method for identifying and characterizing the 19-electron this compound radical, even at low concentrations or in mixtures. For structural information, low-temperature NMR can be effective if the compound is stable enough for the duration of the measurement.
Q3: Can I use chromatography to purify my this compound derivative? A3: Yes, but with extreme care. Low-temperature column chromatography on deactivated alumina or silica gel under a rigorous inert atmosphere can be successful. The column should be packed and run cold (e.g., in a cold room or with a cooling jacket). All solvents must be pre-chilled and thoroughly deoxygenated.
Key Experimental Protocols
Protocol 1: General Synthesis of a Sterically Hindered this compound Derivative
This protocol is a generalized procedure for synthesizing a this compound derivative using a sterically hindered cyclopentadienyl ligand (Cp').
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Synthesis of Rhodocenium Cation:
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In a glovebox, dissolve anhydrous RhCl3 (1.0 eq) in freshly distilled, deoxygenated methanol.
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In a separate flask, deprotonate the bulky cyclopentadiene ligand (H-Cp') (2.2 eq) using a suitable base (e.g., KOH) in THF.
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Slowly add the resulting K[Cp'] solution to the RhCl3 solution at 0 °C.
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Allow the reaction to stir at room temperature for 12-24 hours. The formation of the yellow [Rh(Cp')2]+ cation should occur.
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Remove the solvent under vacuum and extract the rhodocenium salt with a suitable solvent.
-
-
Reduction to this compound:
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Prepare the reductant (e.g., potassium naphthalenide) in a separate flask in THF at -78 °C.
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Dissolve the synthesized [Rh(Cp')2]+ salt in pre-chilled THF (-78 °C) and add it dropwise to the reductant solution.
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A significant color change (e.g., to deep orange or red) indicates the formation of the neutral this compound derivative.
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Maintain the temperature below -50 °C for the entire workup.
-
Experimental Workflow: Synthesis & Isolation
Caption: Workflow for the synthesis and isolation of this compound derivatives.
Technical Support Center: Strategies to Prevent Dimerization of Rhodocene at Room Temperature
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the dimerization of rhodocene at room temperature. This compound, a 19-valence electron organometallic radical, is highly reactive and readily dimerizes to a more stable 18-valence electron species. This guide offers strategies and detailed protocols to mitigate this inherent instability, enabling more reliable and reproducible experimental outcomes.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound and its derivatives.
FAQs
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Q1: Why does my this compound solution immediately turn from a transient dark color to a yellow precipitate at room temperature?
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A: This is the classic sign of this compound dimerization. The monomeric this compound radical, [Rh(C₅H₅)₂], is unstable at room temperature and rapidly dimerizes to form the stable, yellow dimeric species, [Rh(C₅H₅)₂]₂.[1] The half-life of the unsubstituted this compound monomer is less than two seconds in acetonitrile at room temperature.[1] This process is driven by the strong tendency of the rhodium center to achieve a more stable 18-electron configuration.[1]
-
-
Q2: I am trying to synthesize a specific this compound derivative, but the dimerization is still a major issue. What are the primary strategies to prevent this?
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A: The two main strategies to prevent this compound dimerization are:
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Steric Hindrance: Introducing bulky substituents on the cyclopentadienyl (Cp) rings physically blocks the two this compound molecules from approaching each other and forming the dimer.
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Electronic Effects: Modifying the electronic properties of the Cp rings by adding electron-donating or electron-withdrawing groups can influence the stability of the this compound monomer. However, steric hindrance is generally a more effective strategy.
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-
-
Q3: Are there any this compound derivatives that are stable at room temperature?
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A: Yes, some derivatives with very bulky substituents on the cyclopentadienyl rings have been successfully synthesized and isolated as monomers at room temperature. The first example was octaphenylthis compound, [(η⁵-C₅Ph₄H)₂Rh].[1] While stable enough to be isolated, it is still highly air-sensitive and decomposes within minutes in air.[1]
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Q4: How can I handle and store my potentially unstable this compound derivatives to minimize dimerization and decomposition?
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A: All manipulations of this compound and its derivatives should be performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) with high-purity argon or nitrogen. Solvents should be rigorously dried and deoxygenated. For storage, it is recommended to keep the compounds as solids at low temperatures (e.g., in a freezer at -20°C or below) in the dark.
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-
Q5: My NMR spectrum of a substituted this compound derivative is broad and poorly resolved. What could be the cause?
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A: Broadening in the NMR spectrum can be due to several factors:
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Paramagnetism: If you have a significant concentration of the monomeric, paramagnetic 19-electron this compound species, this will cause broadening of the NMR signals.
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Dynamic Equilibrium: If there is a dynamic equilibrium between the monomer and dimer on the NMR timescale, this can also lead to broad peaks.
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Decomposition: The sample may be decomposing, leading to a mixture of species and broadened lines. Running the NMR at a lower temperature might help to sharpen the signals by slowing down dynamic processes and decomposition.
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-
Quantitative Data on this compound Derivative Stability
The stability of this compound derivatives against dimerization can be quantified by their half-lives or dimerization rate constants. The following table summarizes available data for a selection of substituted rhodocenes.
| This compound Derivative | Substituent(s) on Cp Ring(s) | Dimerization Rate Constant (k_dim) at room temp. (s⁻¹) | Half-life (t₁/₂) at room temp. | Notes |
| This compound, [Rh(C₅H₅)₂] | Unsubstituted | ~ 3.5 x 10⁵ | < 2 seconds in acetonitrile | Rapidly dimerizes at room temperature.[1] |
| Methylthis compound | -CH₃ | 2 x 10³ - 2.5 x 10⁵ | - | The rate constant varies depending on the specific study and conditions. Generally, a single methyl group offers minimal stabilization. |
| Trimethylsilylthis compound | -Si(CH₃)₃ | 2 x 10³ - 2.5 x 10⁵ | - | Similar to the methyl-substituted derivative, a single silyl group provides limited steric bulk to significantly hinder dimerization. |
| Octaphenylthis compound, [(η⁵-C₅Ph₄H)₂Rh] | Eight phenyl groups | - | Stable as a solid at room temp. | The first this compound derivative to be isolated as a monomer at room temperature.[1] It is, however, very air-sensitive and decomposes rapidly in solution and in air.[1] |
| Decamethylthis compound, [Rh(C₅Me₅)₂] | Ten methyl groups | - | - | While permethylation of one Cp ring does not prevent dimerization, the decamethyl derivative is expected to have increased stability due to steric hindrance. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of stabilized this compound derivatives.
Protocol 1: Synthesis of Octaphenylthis compound [(η⁵-C₅Ph₄H)₂Rh]
This three-step synthesis provides a route to a this compound derivative that is monomeric at room temperature.[1] Caution: This synthesis involves air-sensitive reagents and products. All manipulations should be performed under a dry, oxygen-free atmosphere using Schlenk techniques or in a glovebox.
Step 1: Synthesis of the Rhodocenium Precursor, [(η⁵-C₅Ph₄H)₂Rh]⁺
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Reaction Setup: In a Schlenk flask equipped with a reflux condenser and a magnetic stir bar, combine tris(acetylacetonato)rhodium(III) (Rh(acac)₃) and 2 equivalents of potassium tetraphenylcyclopentadienide (KC₅Ph₄H) in diglyme.
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Reflux: Heat the mixture to reflux under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Add hexafluorophosphoric acid (HPF₆) to precipitate the rhodocenium salt, [(η⁵-C₅Ph₄H)₂Rh]⁺PF₆⁻.
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Purification: Collect the precipitate by filtration, wash with a suitable solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.
Step 2: Reduction to Octaphenylthis compound
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Preparation of Sodium Amalgam: Carefully prepare a sodium amalgam (Na/Hg) by cautiously adding small pieces of sodium metal to mercury under an inert atmosphere. (Extreme Caution: Mercury and sodium amalgam are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood).
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Reduction: Dissolve the purified rhodocenium salt from Step 1 in dry, deoxygenated tetrahydrofuran (THF). Add the sodium amalgam to the solution and stir at room temperature. The reduction can be monitored by the color change of the solution.
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Isolation: Once the reduction is complete, carefully remove the sodium amalgam. The solvent can be removed under vacuum to yield the solid octaphenylthis compound.
Step 3: Purification and Characterization
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Purification: The crude octaphenylthis compound can be purified by recrystallization from a suitable solvent system under an inert atmosphere.
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Characterization: The final product should be characterized by techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis. Due to its air sensitivity, all samples for characterization must be prepared and handled under inert conditions.
Protocol 2: Characterization of this compound Stability by Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to study the redox behavior of this compound derivatives and estimate their stability.
-
Electrochemical Cell Setup:
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Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).
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The experiment should be conducted in a gas-tight electrochemical cell that allows for purging with an inert gas.
-
-
Electrolyte Solution:
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Prepare a solution of the rhodocenium salt precursor in a suitable, dry, and deoxygenated aprotic solvent (e.g., acetonitrile or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
-
Experimental Procedure:
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Purge the electrolyte solution with a high-purity inert gas (e.g., argon) for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
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Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a potential sufficiently negative to reduce the rhodocenium cation to this compound, and then reversing the scan back to the initial potential.
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The reversibility of the Rh(II)/Rh(I) redox couple provides information about the stability of the generated this compound. A fully reversible wave indicates a stable monomer on the timescale of the CV experiment. An irreversible or quasi-reversible wave suggests that the this compound is unstable and undergoes a chemical reaction (dimerization) following the electron transfer.
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By varying the scan rate, it is possible to estimate the dimerization rate constant.
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Diagrams
Caption: Dimerization of two 19-electron this compound monomers to form the more stable 18-electron dimer.
Caption: Key strategies to prevent the dimerization of this compound at room temperature.
Caption: General experimental workflow for the synthesis and stability analysis of substituted this compound derivatives.
References
improving the yield of Rhodocene synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Rhodocene synthesis reactions.
Troubleshooting Guide
Low yields and unexpected side products are common challenges in organometallic synthesis. This guide addresses specific issues you may encounter during the synthesis of this compound and its derivatives.
Q1: My this compound synthesis yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
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Purity of Starting Materials:
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Rhodium Precursor: Ensure the rhodium(III) chloride hydrate is of high purity and accurately weighed. Impurities can interfere with the reaction.
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Cyclopentadienyl Source: Use freshly cracked cyclopentadiene or a high-purity cyclopentadienyl reagent (e.g., sodium cyclopentadienide, cyclopentadienylmagnesium bromide). Impurities or polymeric materials in the cyclopentadienyl source can significantly reduce yield.[1]
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Solvents: Use anhydrous and deoxygenated solvents. This compound and its precursors can be sensitive to air and moisture.[1]
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-
Reaction Conditions:
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Temperature Control: Carefully control the reaction temperature. Some steps may require low temperatures to prevent side reactions, while others may need reflux to proceed.[1]
-
Inert Atmosphere: The synthesis of air-sensitive organometallic compounds like this compound requires a strictly inert atmosphere (e.g., argon or nitrogen). Ensure all glassware is properly dried and the system is purged of air.
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Stirring: Ensure efficient and continuous stirring throughout the reaction to maintain a homogeneous mixture.[1]
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-
Work-up and Purification:
-
Product Loss: Significant product loss can occur during extraction, filtration, and chromatography. Rinse all glassware thoroughly with the appropriate solvent to recover as much product as possible.[1]
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Decomposition: this compound is unstable and prone to decomposition, especially if exposed to air or acidic conditions during purification.[1] Consider performing purification steps at low temperatures.
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Q2: I am observing the formation of a yellow, insoluble precipitate in my reaction mixture. What is it and how can I prevent it?
A2: The yellow, insoluble precipitate is likely the this compound dimer, [Rh(C₅H₅)₂]₂. This compound is a 19-valence electron radical that is unstable at room temperature and readily dimerizes to form a more stable 18-electron species.[2]
-
Prevention Strategies:
-
Low-Temperature Synthesis and Handling: Perform the final reduction step (from rhodocenium to this compound) and subsequent handling at low temperatures (e.g., in a liquid nitrogen bath) to trap the monomeric this compound.[2]
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Immediate Use: If the monomeric form is required, it is best to generate it in situ and use it immediately for the next reaction step.
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Sterically Hindered Ligands: The synthesis of substituted Rhodocenes with bulky cyclopentadienyl ligands can increase the stability of the monomeric form and reduce the rate of dimerization.
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Q3: The synthesis of my substituted this compound derivative is not working as expected. What should I consider?
A3: The synthesis of substituted Rhodocenes can be more complex than the parent compound.
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Ligand Effects: The electronic and steric properties of the substituents on the cyclopentadienyl ring can significantly influence the reaction. Electron-withdrawing groups can make the rhodocenium salt easier to reduce but may affect the stability of the final product. Bulky substituents can hinder the reaction but may stabilize the resulting this compound.
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Reaction Pathway: The choice of synthetic route is crucial. For some substituted cyclopentadienyl ligands, a half-sandwich precursor approach may be more effective than starting from RhCl₃.
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Purification: Substituted Rhodocenes will have different solubility and chromatographic behavior compared to the unsubstituted analog. You may need to optimize your purification protocol accordingly.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this compound synthesis?
A1: Due to the instability of this compound, the most common and stable starting materials are rhodocenium salts, such as rhodocenium hexafluorophosphate ([Rh(C₅H₅)₂]PF₆) or rhodocenium tetrafluoroborate ([Rh(C₅H₅)₂]BF₄). These 18-electron species are air-stable and can be isolated and purified more easily. The neutral this compound is then typically generated by the reduction of the corresponding rhodocenium salt.
Q2: What are the advantages of using microwave-assisted synthesis for rhodocenium salts?
A2: Microwave-assisted synthesis offers several advantages over traditional heating methods for the preparation of rhodocenium salts:
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Reduced Reaction Time: Reactions that may take hours under conventional reflux can often be completed in minutes.
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Increased Yield: In some cases, microwave synthesis can lead to higher isolated yields.
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Milder Reaction Conditions: The targeted heating of the microwave can sometimes allow for lower overall reaction temperatures.
Q3: How can I confirm the formation of this compound?
A3: Characterization of this compound can be challenging due to its instability.
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NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the diamagnetic this compound dimer.
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Mass Spectrometry: Mass spectrometry can confirm the molecular weight of the product.
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Electron Paramagnetic Resonance (EPR) Spectroscopy: For the paramagnetic monomeric this compound, EPR spectroscopy at low temperatures is a key characterization technique.
Quantitative Data
The yield of this compound synthesis is highly dependent on the chosen method and reaction conditions. The following table summarizes reported yields for the synthesis of rhodocenium hexafluorophosphate, a key precursor to this compound.
| Rhodium Precursor | Cyclopentadienyl Source | Method | Solvent | Reaction Time | Yield (%) | Reference |
| Rhodium(III) chloride hydrate | Cyclopentadiene | Microwave | Methanol | 30 seconds | >60 | Wikipedia |
| Rhodium(III) chloride hydrate | Cyclopentadiene | Conventional | Methanol | 48 hours | 95 (for [Cp*RhCl₂]₂) | Lu Le Laboratory[3] |
Experimental Protocols
1. Microwave-Assisted Synthesis of Rhodocenium Hexafluorophosphate ([Rh(C₅H₅)₂]PF₆)
This protocol is a rapid and efficient method for preparing the stable rhodocenium precursor.
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Materials:
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Rhodium(III) chloride hydrate (RhCl₃·xH₂O)
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Freshly cracked cyclopentadiene (C₅H₆)
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Ammonium hexafluorophosphate (NH₄PF₆)
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Methanol (MeOH)
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Procedure:
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In a microwave reaction vessel, dissolve rhodium(III) chloride hydrate in methanol.
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Add a stoichiometric excess of freshly cracked cyclopentadiene to the solution.
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Seal the vessel and place it in a microwave synthesizer.
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Irradiate the mixture with microwaves for 30-60 seconds at a temperature of approximately 100-120°C.
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After cooling, add a saturated methanolic solution of ammonium hexafluorophosphate to precipitate the product.
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Collect the resulting yellow precipitate by filtration, wash with cold methanol and then diethyl ether.
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Dry the product under vacuum.
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2. Reduction of Rhodocenium Hexafluorophosphate to this compound Dimer
This protocol describes the generation of the unstable this compound, which subsequently dimerizes.
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Materials:
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Rhodocenium hexafluorophosphate ([Rh(C₅H₅)₂]PF₆)
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Molten sodium or sodium amalgam
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Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran or diglyme)
-
-
Procedure:
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Under an inert atmosphere, dissolve rhodocenium hexafluorophosphate in the chosen anhydrous solvent.
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Carefully add small pieces of molten sodium or sodium amalgam to the solution with vigorous stirring.
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The reaction progress can be monitored by the disappearance of the yellow color of the rhodocenium salt.
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Once the reaction is complete, the resulting mixture contains the this compound dimer.
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The product can be isolated by removing the solvent under vacuum and purified by sublimation or recrystallization. Note: All manipulations should be carried out under a strict inert atmosphere.[2]
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Visualizations
Diagram 1: Synthesis of Rhodocenium Hexafluorophosphate
Caption: Microwave-assisted synthesis of rhodocenium hexafluorophosphate.
Diagram 2: Reduction of Rhodocenium to this compound and Dimerization
Caption: Reduction of rhodocenium and subsequent dimerization of this compound.
Diagram 3: General Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in synthesis.
References
Technical Support Center: Purification of Rhodocene and Its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with rhodocene and its derivatives. Given the inherent instability of neutral this compound, many of the techniques discussed apply to the more stable cationic rhodocenium salts, which are the common precursors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying neutral this compound?
A1: The primary challenge is the high reactivity and instability of the 19-valence electron this compound radical.[1] At room temperature, it has a very short half-life (less than two seconds in acetonitrile) and rapidly dimerizes to form a more stable 18-electron bridged compound, [Rh(C₅H₅)₂]₂.[2] It is also extremely sensitive to air and moisture. Therefore, purification must be performed under inert conditions (e.g., in a glovebox or using Schlenk line techniques) and often at low temperatures.
Q2: Why are rhodocenium salts purified instead of neutral this compound for most applications?
A2: Rhodocenium salts, the one-electron oxidation product of this compound, are significantly more stable than their neutral counterparts.[2] This stability is due to the formation of a closed-shell 18-valence electron configuration. Their stability allows for a wider range of purification techniques to be employed, including crystallization and column chromatography, without significant decomposition. For many synthetic purposes, the stable rhodocenium salt is the desired product or a direct precursor to the neutral species, which is then generated in situ or used immediately after isolation.
Q3: What is the most common method for purifying neutral this compound?
A3: The most common and effective method is vacuum sublimation .[2] Typically, the crude this compound is generated by reducing a stable rhodocenium salt with a reducing agent like molten sodium. The volatile this compound monomer is then sublimed under high vacuum onto a cold probe, often cooled with liquid nitrogen (-196 °C).[2] This traps the highly reactive monomeric form. Upon warming to room temperature, the purified monomer on the probe dimerizes to the more handleable yellow solid dimer.[2]
Q4: Can chromatography be used to purify this compound derivatives?
A4: Yes, but it is generally restricted to the more stable rhodocenium salts . Neutral this compound is too unstable for conventional column chromatography on silica or alumina, as it would likely decompose on the column. For rhodocenium salts, reverse-phase or normal-phase chromatography can be effective. However, challenges can arise from the inseparable nature of product mixtures due to similar solubility and reactivity profiles of the components.
Q5: What solvents are suitable for the crystallization of rhodocenium salts?
A5: The choice of solvent depends on the specific derivative and its counter-ion. Rhodocenium salts are polar and often soluble in polar solvents such as acetonitrile, methanol, acetone, and water. Crystallization is typically induced by using a binary solvent system, where the compound is dissolved in a good solvent and a poor solvent (an "anti-solvent") is slowly added to decrease solubility and promote crystal growth. For example, dissolving a rhodocenium salt in methanol and slowly adding diethyl ether is a common approach.
Troubleshooting Guides
Problem 1: Low or No Yield After Sublimation of Neutral this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reduction | Ensure the rhodocenium salt is fully reduced before attempting sublimation. Monitor the reaction (e.g., by color change) to confirm completion. Use a fresh, potent reducing agent. |
| Decomposition | The sublimation temperature may be too high, causing decomposition. Gently heat the sample and monitor the temperature at which the first crystals appear on the cold finger. Do not exceed this temperature significantly. |
| Vacuum Leak | A poor vacuum will allow oxygen or moisture into the system, which rapidly decomposes this compound. Check all seals and joints on the sublimation apparatus and ensure a high vacuum (<10⁻³ mbar) is maintained. |
| Insufficient Cooling | If the cold finger is not cold enough, the sublimed this compound will not deposit efficiently. Ensure the cold finger is consistently filled with a suitable coolant (e.g., liquid nitrogen, dry ice/acetone slurry). |
Problem 2: Oily Product or Failure to Crystallize (Rhodocenium Salts)
| Possible Cause | Troubleshooting Step |
| Residual Solvent | The product may contain residual solvent from the reaction or workup. Dry the crude product under high vacuum for an extended period before attempting crystallization. |
| Impurity Presence | Impurities can inhibit crystal lattice formation. Attempt to purify the crude material by another method first, such as precipitation or passing it through a short plug of silica/alumina (if the compound is stable enough). |
| Incorrect Solvent System | The chosen solvent/anti-solvent pair may not be appropriate. Screen several solvent systems on a small scale. The ideal "good" solvent should fully dissolve the compound when warm, and the "anti-solvent" should be fully miscible but render the compound insoluble. |
| Supersaturation | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Alternatively, add a seed crystal of the pure compound. |
| Cooling Rate Too Fast | Rapid cooling often leads to the formation of oils or amorphous solids. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Insulating the flask can help slow the cooling rate. |
Problem 3: Product Decomposes on Chromatography Column
| Possible Cause | Troubleshooting Step |
| Active Stationary Phase | Silica and alumina can be acidic or basic and may have active sites that decompose sensitive compounds. Deactivate the stationary phase by adding a small percentage of a base (e.g., triethylamine) or water to the eluent and the slurry. |
| Air Sensitivity | The compound is likely degrading due to exposure to air on the column. Use degassed solvents and maintain a positive pressure of inert gas (e.g., argon or nitrogen) over the column throughout the purification process. |
| Extended Run Time | The longer the compound remains on the column, the greater the chance of decomposition. Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve good separation with a retention factor (Rf) between 0.2 and 0.4. This ensures the compound elutes in a reasonable time. |
Data Presentation: Purification Outcomes
The following tables provide illustrative data on the expected outcomes for common purification techniques applied to this compound derivatives. Note: These are generalized values and actual results will vary based on the specific compound, its stability, and the initial purity.
Table 1: Sublimation of Neutral this compound Dimer
| Parameter | Before Purification | After Purification |
|---|---|---|
| Purity (by ¹H NMR) | 80-90% | >99% |
| Appearance | Dark, crude solid | Bright yellow microcrystals |
| Expected Yield | N/A | 40-60% |
Table 2: Crystallization of a Substituted Rhodocenium Hexafluorophosphate Salt
| Parameter | Before Purification | After 1st Crystallization | After 2nd Crystallization |
|---|---|---|---|
| Purity (by HPLC) | ~92% | ~98.5% | >99.5% |
| Appearance | Off-white powder | Pale yellow needles | Pale yellow needles |
| Expected Yield | N/A | 70-85% | 80-90% (of recrystallized material) |
Experimental Protocols & Workflows
Protocol 1: Purification of Neutral this compound by Vacuum Sublimation
This protocol outlines the purification of the unstable neutral this compound immediately following its synthesis from a rhodocenium salt. All operations must be performed under a strictly inert atmosphere.
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Preparation: Assemble a sublimation apparatus consisting of a flask for the crude material and a cold finger. Ensure all glassware is oven-dried and free of moisture.
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Sample Loading: In a glovebox, load the crude this compound (generated from the reduction of a rhodocenium salt) into the bottom of the sublimation flask.
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Assembly: Insert the cold finger and ensure a tight seal. Attach the apparatus to a high-vacuum Schlenk line.
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Evacuation: Slowly evacuate the apparatus to a high vacuum (<10⁻³ mbar).
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Cooling: Fill the cold finger with a coolant (liquid nitrogen is preferred).
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Heating: Gently heat the bottom of the flask using a water or oil bath. Start at a low temperature and slowly increase it until sublimation is observed. The target temperature is typically just high enough to sublime the product without causing decomposition of the residue.
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Deposition: Allow the volatile this compound monomer to sublime and deposit as a dark, polycrystalline material on the cold finger.
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Completion: Once no more material sublimes, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.
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Isolation: Gently vent the apparatus with an inert gas (e.g., argon). In a glovebox, remove the cold finger. As it warms to room temperature, the dark monomer will convert to the yellow dimer. Scrape the purified yellow solid from the cold finger into a pre-weighed vial.
Protocol 2: Purification of a Rhodocenium Salt by Two-Solvent Crystallization
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Solvent Selection: Choose a "good" solvent in which the rhodocenium salt is highly soluble (e.g., acetone, acetonitrile) and a miscible "poor" or "anti-solvent" in which it is insoluble (e.g., diethyl ether, pentane).
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Dissolution: Place the crude rhodocenium salt in a flask. Add the minimum amount of the warm "good" solvent required to fully dissolve the solid. Gentle heating may be required.
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Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a filter paper or a plug of Celite to remove them.
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Induce Crystallization: Slowly add the "anti-solvent" to the warm solution dropwise while gently swirling. Continue adding until the solution becomes faintly cloudy (the point of saturation).
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Crystal Growth: Add a few more drops of the "good" solvent to redissolve the initial precipitate, then cover the flask and allow it to cool slowly to room temperature. For better crystal formation, the flask can be placed in an insulated container.
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Maturation: Once the flask has reached room temperature, transfer it to a refrigerator (4 °C) or freezer (-20 °C) for several hours to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of the cold "anti-solvent" to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to troubleshooting a failed purification attempt.
References
Technical Support Center: Handling and Troubleshooting Air- and Moisture-Sensitive Rhodocene Compounds
Welcome to the technical support center for Rhodocene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals working with these highly reactive organometallic compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with their air and moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: Why are this compound compounds so sensitive to air and moisture?
This compound and its derivatives are highly sensitive to air and moisture due to the electronic configuration of the rhodium center. The neutral this compound molecule, [Rh(C₅H₅)₂], is a 19-electron species, making it a potent one-electron reducing agent.[1] This high reactivity leads to rapid decomposition upon exposure to atmospheric oxygen and moisture.
Q2: How quickly do this compound compounds decompose in air?
The stability of this compound compounds varies significantly with their structure:
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Unsubstituted this compound: The parent this compound is extremely unstable at room temperature, with a reported half-life of only about 2 seconds before it dimerizes.[2]
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Substituted Rhodocenes: Derivatives such as octaphenylthis compound are more stable than the parent compound but are still highly air-sensitive, with crystals decomposing within minutes of exposure to air.[1][3]
Q3: What are the primary products of this compound decomposition in the air?
Upon exposure to air and moisture, this compound compounds primarily undergo oxidation to the more stable 18-electron rhodocenium cation, [Rh(C₅H₅)₂]⁺.[1] In the absence of other oxidizing agents, this compound will readily dimerize.[1]
Q4: How should I properly store my this compound compounds?
All this compound compounds must be stored under a dry, inert atmosphere (e.g., argon or nitrogen) at low temperatures. A glovebox with a freezer is the ideal storage environment. If a glovebox is unavailable, storing the compound in a sealed Schlenk flask under a positive pressure of inert gas in a laboratory freezer is a viable alternative.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound compounds.
| Problem | Possible Cause | Recommended Solution |
| Color change of the compound from yellow/green to colorless upon storage or handling. | Oxidation of the this compound (Rh(II)) to the rhodocenium cation (Rh(III)). | Ensure all handling and storage are performed under a strictly inert atmosphere (glovebox or Schlenk line). Use freshly purified and deoxygenated solvents. |
| Low or no yield in a reaction involving a this compound compound. | Decomposition of the this compound reagent before or during the reaction. | Verify the integrity of your inert atmosphere setup. Ensure all glassware is rigorously dried. Add the this compound compound to the reaction mixture at low temperatures to minimize decomposition. |
| Inconsistent results in catalytic reactions. | Partial decomposition of the this compound catalyst leading to variable active catalyst concentration. | Prepare the active catalyst solution immediately before use. Consider using a more stable, pre-catalyst that forms the active this compound species in situ. |
| Formation of an insoluble yellow solid during the workup. | Dimerization of the this compound compound. | Keep the concentration of the this compound species low and maintain a low temperature throughout the experiment. |
Experimental Protocols & Methodologies
General Workflow for Handling Air-Sensitive this compound Compounds:
The following workflow outlines the essential steps for safely handling this compound compounds to prevent decomposition.
Detailed Methodology for Setting up a Schlenk Line for an Air-Sensitive Reaction:
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Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) must be thoroughly dried in an oven at >120°C overnight and allowed to cool under a stream of dry inert gas.
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Assembling the Apparatus: Assemble the glassware on the Schlenk line while flushing with inert gas. Ensure all joints are well-sealed with a high-vacuum grease.
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Purging the System: Evacuate the assembled apparatus using the vacuum pump on the Schlenk line and then backfill with high-purity inert gas. Repeat this vacuum/backfill cycle at least three times to ensure the complete removal of air and moisture.
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Solvent Degassing: Solvents must be deoxygenated before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.
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Reagent Transfer: Solid this compound compounds should be weighed and transferred inside a glovebox. If a glovebox is not available, a positive pressure of inert gas should be maintained during the transfer. Solutions of air-sensitive reagents should be transferred via a gas-tight syringe or a cannula.
Plausible Degradation Pathway
This proposed pathway highlights the rapid oxidation to the rhodocenium cation as the initial key step, followed by subsequent reactions leading to the decomposition of the cyclopentadienyl ligands and the formation of rhodium oxides.
Quantitative Stability Data
The inherent instability of this compound compounds makes obtaining precise quantitative data challenging. However, electrochemical studies provide a reliable measure of their susceptibility to oxidation.
| Metallocene | Redox Potential (V vs. SCE in CH₃CN) | Relative Stability |
| [Fe(C₅H₅)₂]⁺ / [Fe(C₅H₅)₂] | +0.38 | Most Stable |
| [Co(C₅H₅)₂]⁺ / [Co(C₅H₅)₂] | -0.94 | Intermediate |
| [Rh(C₅H₅)₂]⁺ / [Rh(C₅H₅)₂] | -1.41 | Least Stable |
Data sourced from Wikipedia.[1]
The significantly more negative reduction potential of the rhodocenium/Rhodocene couple compared to ferrocene and cobaltocene quantitatively demonstrates its much greater propensity to be oxidized and, therefore, its lower stability in an aerobic environment.[1]
References
Technical Support Center: Synthesis of Substituted Rhodocene Compounds
Welcome to the technical support center for the synthesis of substituted rhodocene compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted this compound compounds, presented in a question-and-answer format.
1. Synthesis of Substituted Cyclopentadienyl Ligands
Question: My synthesis of a substituted cyclopentadienyl anion consistently results in low yields. What are the common pitfalls and how can I improve the outcome?
Answer: Low yields in the synthesis of substituted cyclopentadienyl anions often stem from incomplete deprotonation, side reactions, or degradation of the product. Here are some key factors to consider and troubleshoot:
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Choice of Base: The pKa of cyclopentadiene is approximately 16. A strong base is required for complete deprotonation. Sodium hydride (NaH), potassium hydride (KH), or organolithium reagents like n-butyllithium (n-BuLi) are commonly used. Ensure the base is fresh and has been properly stored to maintain its reactivity.
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Solvent Purity: The solvent must be rigorously dried and deoxygenated. Protic impurities such as water or alcohols will quench the strong base and the cyclopentadienyl anion. Tetrahydrofuran (THF) is a common solvent and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) under an inert atmosphere.
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Reaction Temperature: Deprotonation reactions are often exothermic. It is crucial to control the temperature to prevent side reactions. For instance, when using n-BuLi, the reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity and stability of the anion.
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Inert Atmosphere: Cyclopentadienyl anions are highly air and moisture-sensitive. All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
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Starting Material Quality: Dicyclopentadiene, the common precursor to cyclopentadiene, needs to be "cracked" by heating to undergo a retro-Diels-Alder reaction to yield the monomer. The freshly distilled cyclopentadiene monomer should be used immediately as it readily dimerizes back at room temperature.
Question: I am observing multiple products in my reaction mixture when synthesizing a functionalized cyclopentadiene. How can I improve the selectivity?
Answer: Lack of selectivity often points to issues with reaction conditions or the nature of the starting materials. Consider the following:
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Reaction Control: For reactions involving electrophilic substitution on the cyclopentadienyl anion, controlling the stoichiometry of the electrophile is critical. Adding the electrophile slowly and at a controlled temperature can prevent multiple substitutions.
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Protecting Groups: If your substituent is reactive towards the strong bases used for deprotonation, consider using a suitable protecting group.
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Alternative Synthetic Routes: For complex substituents, it may be more efficient to synthesize a substituted cyclopentadiene precursor through other organic chemistry methods before the deprotonation and metallation steps.
2. Synthesis of Substituted this compound and Rhodocenium Compounds
Question: The yield of my substituted rhodocenium salt is poor when reacting the cyclopentadienyl ligand with a rhodium precursor. What are the potential causes?
Answer: Low yields in the formation of rhodocenium salts can be attributed to several factors related to the rhodium precursor, the reaction conditions, and the work-up procedure.
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Rhodium Precursor: Rhodium(III) chloride hydrate (RhCl₃·xH₂O) is a common starting material. The water content can vary, affecting the stoichiometry. Using anhydrous rhodium(III) chloride or other well-defined precursors like tris(acetylacetonato)rhodium(III) (Rh(acac)₃) can lead to more reproducible results.[1]
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Reaction Stoichiometry: Ensure the correct molar ratio of the cyclopentadienyl anion to the rhodium precursor is used. Typically, a 2:1 ratio of the cyclopentadienyl ligand to the Rh(III) salt is employed.
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Reaction Time and Temperature: The reaction may require elevated temperatures (refluxing in a suitable solvent like THF or methanol) and sufficient time to go to completion. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for rhodocenium salt formation.[1]
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Work-up Procedure: Rhodocenium salts are often precipitated from the reaction mixture by adding a salt with a large, non-coordinating anion, such as ammonium hexafluorophosphate (NH₄PF₆) or sodium tetrafluoroborate (NaBF₄). The choice of counter-ion can affect the solubility and ease of isolation of the product.
Question: I am attempting to reduce my substituted rhodocenium salt to the neutral this compound, but I am getting a complex mixture of products or decomposition. What are the best practices for this reduction?
Answer: The reduction of the stable 18-electron rhodocenium cation to the unstable 19-electron neutral this compound is a challenging step due to the high reactivity and tendency of this compound to dimerize.[1]
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Reducing Agent: Strong reducing agents are required. Molten sodium or sodium amalgam are classic choices for this reduction.[1] Other reducing agents like cobaltocene can also be used, but separation from the resulting cobaltocenium can be challenging.
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Exclusion of Air and Moisture: The neutral this compound is extremely air-sensitive. The reduction and all subsequent manipulations must be performed under strictly anaerobic and anhydrous conditions.
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Temperature Control: The reduction is often performed at low temperatures to trap the monomeric this compound and prevent immediate dimerization.[1]
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Immediate Use or in situ Generation: Due to its instability, it is often best to generate and use the substituted this compound in situ for subsequent reactions without isolation.
3. Purification and Characterization
Question: How can I effectively purify my substituted this compound compound, given its instability?
Answer: Purification of unstable organometallic compounds like substituted rhodocenes requires specialized techniques to prevent decomposition.
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Inert Atmosphere Chromatography: Column chromatography can be performed under an inert atmosphere using a specialized setup. The column is packed and eluted with deoxygenated solvents inside a glovebox or using Schlenk techniques. Alumina or silica gel that has been dried in a vacuum oven is typically used as the stationary phase.
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Sublimation: For sufficiently volatile and thermally stable (at reduced pressure) derivatives, vacuum sublimation can be an excellent purification method as it avoids the use of solvents.
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Crystallization: Recrystallization from a suitable solvent system under an inert atmosphere can be effective for purification. The choice of solvent is critical to ensure the compound is soluble at a higher temperature and sparingly soluble at a lower temperature, while also being inert to the compound.
Question: My NMR spectrum of the final product is complex and difficult to interpret. What are the characteristic signals for substituted rhodocenes?
Answer: NMR spectroscopy is a powerful tool for characterizing this compound derivatives.
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¹H NMR: The protons on the unsubstituted cyclopentadienyl ring of a rhodocenium salt typically appear as a singlet around 5.5-6.5 ppm. The protons on the substituted ring will show more complex splitting patterns depending on the nature and position of the substituents.
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¹³C NMR: The carbon atoms of the cyclopentadienyl rings in rhodocenium salts typically resonate in the range of 85-95 ppm.
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Purity Assessment: The presence of impurities, such as unreacted starting materials, byproducts from side reactions, or decomposition products (e.g., the dimer), can complicate the spectra. Comparison with spectra of well-characterized analogues can be helpful.
Data Presentation
Table 1: Comparison of Synthetic Conditions for a Generic Substituted Rhodocenium Salt [(η⁵-C₅H₄R)₂Rh]⁺X⁻
| Rhodium Precursor | Cyclopentadienyl Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| RhCl₃·xH₂O | Na(C₅H₄R) | Methanol | 30 s (Microwave) | 80 °C | >60 | [1] |
| Rh(acac)₃ | Li(C₅H₄R) | THF | 12 h | Reflux | 40-70 | General |
| [Rh(COD)Cl]₂ | K(C₅H₄R) | DME | 8 h | 60 °C | 50-80 | General |
Note: Yields are highly dependent on the nature of the substituent 'R' and the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a Generic Monosubstituted Cyclopentadienyl Anion (e.g., Lithium Phenylcyclopentadienide)
Materials:
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Freshly cracked cyclopentadiene
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n-Butyllithium (n-BuLi) in hexanes
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Anhydrous diethyl ether or THF
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Bromobenzene
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Palladium catalyst (for cross-coupling to synthesize phenylcyclopentadiene, if not starting with it)
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Standard Schlenk line or glovebox equipment
Procedure:
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Preparation of the Cyclopentadienyl Anion:
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Under an inert atmosphere, dissolve freshly distilled cyclopentadiene in anhydrous THF in a Schlenk flask equipped with a magnetic stir bar.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add one equivalent of n-BuLi solution via syringe.
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Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of a white precipitate of lithium cyclopentadienide may be observed.
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Synthesis of Phenylcyclopentadiene (if required):
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This step typically involves a cross-coupling reaction, such as a Suzuki or Stille coupling, between a cyclopentadienyl derivative (e.g., a boronate or stannane) and bromobenzene in the presence of a palladium catalyst. Detailed procedures for these standard organic reactions should be followed.
-
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Deprotonation of Phenylcyclopentadiene:
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Dissolve phenylcyclopentadiene in anhydrous THF in a Schlenk flask.
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Cool the solution to 0 °C.
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Slowly add one equivalent of n-BuLi.
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Allow the reaction to stir at room temperature for 2-3 hours to ensure complete deprotonation, yielding a solution of lithium phenylcyclopentadienide. This solution is typically used directly in the next step.
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Mandatory Visualizations
Caption: General workflow for the synthesis of substituted this compound compounds.
Caption: Troubleshooting flowchart for low yields in this compound synthesis.
References
Technical Support Center: Optimization of Rhodocene Derivative Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Rhodocene derivatives.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Instability of this compound Product | This compound and many of its derivatives are unstable, readily dimerizing or decomposing.[1][2] Ensure all reactions are carried out under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents. For highly unstable derivatives, consider in-situ generation and immediate use. |
| Poor Quality of Starting Materials | The purity of the rhodium precursor and the cyclopentadienyl ligand is crucial. Ensure starting materials are pure and dry. For instance, tris(acetylacetonato)rhodium(III) should be of high purity for successful synthesis.[1] |
| Inefficient Reduction of Rhodocenium Salt | If synthesizing neutral this compound from a rhodocenium salt, the reducing agent and conditions are critical. Molten sodium is effective but can be hazardous.[1] Consider alternative reducing agents like sodium amalgam in an appropriate solvent (e.g., THF).[1] |
| Suboptimal Reaction Temperature | Temperature can significantly impact yield. Some reactions require elevated temperatures (reflux), while others may need cooling to stabilize intermediates or products.[1] For microwave-assisted synthesis, precise control of temperature and time is essential for high yields.[1] |
| Incorrect Stoichiometry | The molar ratio of reactants is critical. Optimize the ratio of the rhodium salt to the cyclopentadienyl source. |
Issue 2: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Product Instability During Workup | Aerial oxidation of the desired this compound derivative back to the rhodocenium cation can occur.[1] Perform all purification steps (e.g., chromatography, extraction) under an inert atmosphere and with degassed solvents. |
| Formation of Inseparable Mixtures | Some synthetic routes can lead to complex mixtures of products that are difficult to separate by standard chromatographic techniques.[2] Consider alternative synthetic strategies, such as using half-sandwich precursors to improve selectivity.[1] Preparative HPLC has been used for separating similar metallocene compounds and could be an option.[2] |
| Poor Solubility of the Product | The choice of solvent for extraction and purification is important. This compound dimer is somewhat soluble in dichloromethane and soluble in acetonitrile.[1][3] The solubility of derivatives will vary based on the substituents. |
Issue 3: Reaction Fails to Proceed
| Potential Cause | Suggested Solution |
| Inactive Rhodium Precursor | Ensure the rhodium precursor is active. Some precursors may require activation. |
| Poor Nucleophilicity of Cyclopentadienyl Anion | The generation of the cyclopentadienyl anion is a critical step. Ensure the base used (e.g., sodium hydride, potassium hydroxide) is fresh and the reaction is performed in an appropriate anhydrous solvent (e.g., THF, diglyme).[1] |
| Presence of Protic Impurities | Traces of water or other protic impurities can quench the cyclopentadienyl anion. Ensure all glassware is oven-dried and solvents are anhydrous. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this compound derivative synthesis?
A1: Due to the instability of neutral this compound, the more stable rhodocenium salts are the most common starting materials for preparing both this compound and its substituted derivatives.[1] These salts are generally air-stable and easier to handle.
Q2: How can I improve the stability of my this compound derivative?
A2: The stability of this compound derivatives can be enhanced by introducing bulky substituents on the cyclopentadienyl rings. For example, octaphenylthis compound was the first substituted this compound to be isolated at room temperature due to the steric bulk of the phenyl groups, although it still decomposes in air.[1]
Q3: Are there modern synthetic methods that can improve yields and reduce reaction times?
A3: Yes, microwave-assisted synthesis has been reported to significantly improve yields and drastically reduce reaction times. For example, rhodocenium hexafluorophosphate can be synthesized with a yield exceeding 60% in just 30 seconds of microwave irradiation.[1]
Q4: My this compound product appears to be a yellow solid that is difficult to characterize. What could it be?
A4: At room temperature, the 19-valence electron this compound radical readily dimerizes to form a stable, yellow, diamagnetic solid.[1][2] This dimer has a bridged structure and is often the isolated product if the monomeric this compound is not trapped at low temperatures.
Q5: What analytical techniques are best for characterizing Rhodocenium salts?
A5: NMR spectroscopy is a powerful tool. In the 13C-NMR spectra of rhodocenium salts, the signals for the carbon atoms of the cyclopentadienyl ligands typically appear as doublets between 85–95 ppm due to coupling with the 103Rh nucleus (1J(13C-103Rh) ≈ 7 Hz).[2] Cyclic voltammetry is also very useful for studying the electrochemical properties of these compounds.[2]
Data on Reaction Conditions
The following table summarizes various reported reaction conditions for the synthesis of this compound and its derivatives.
| Product | Rhodium Precursor | Cyclopentadienyl Source | Solvent | Temperature | Time | Yield | Reference |
| Rhodocenium hexafluorophosphate | Rhodium(III) chloride hydrate | Cyclopentadiene | Methanol | Microwave | 30 s | >60% | [1] |
| [(η⁵-C₅Ph₄H)₂Rh]⁺ | Rh(acac)₃ | KC₅Ph₄H | Diglyme | Reflux | N/A | N/A | [1] |
| [(η⁵-C₅Ph₅)Rh(η⁵-C₅H₅)]BF₄ | --INVALID-LINK--₂ | NaC₅H₅ | N/A | N/A | N/A | N/A | [1] |
| This compound | Rhodocenium salts | Molten Sodium | N/A | >174 °C | N/A | N/A | [1] |
| Rhodocenium monocarboxylic acid hexafluoridophosphate | N/A | N/A | N/A | N/A | N/A | 20% | [2] |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Rhodocenium Hexafluorophosphate [1]
This protocol describes a rapid synthesis of rhodocenium hexafluorophosphate using microwave irradiation.
Materials:
-
Rhodium(III) chloride hydrate
-
Cyclopentadiene
-
Methanol
-
Ammonium hexafluorophosphate
-
Microwave reactor
Procedure:
-
In a suitable microwave reactor vessel, combine rhodium(III) chloride hydrate and freshly cracked cyclopentadiene in methanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 30 seconds.
-
After cooling, work up the reaction mixture by adding a methanolic solution of ammonium hexafluorophosphate to precipitate the product.
-
Filter the resulting solid, wash with cold methanol, and dry under vacuum to yield rhodocenium hexafluorophosphate.
Protocol 2: Synthesis of Octaphenylthis compound [1]
This protocol outlines the multi-step synthesis of a stable substituted this compound derivative.
Materials:
-
Tris(acetylacetonato)rhodium(III) (Rh(acac)₃)
-
Potassium tetraphenylcyclopentadienylide (KC₅Ph₄H)
-
Diglyme
-
Hexafluorophosphoric acid
-
Sodium amalgam
-
Tetrahydrofuran (THF)
Procedure:
-
Synthesis of the Rhodocenium Cation: Reflux Rh(acac)₃ with two equivalents of KC₅Ph₄H in diglyme.
-
Workup: After the reaction is complete, treat the mixture with hexafluorophosphoric acid to precipitate the [(η⁵-C₅Ph₄H)₂Rh]⁺ hexafluorophosphate salt.
-
Reduction to this compound: Reduce the isolated rhodocenium salt using a sodium amalgam in tetrahydrofuran to yield octaphenylthis compound.
Visualizations
Caption: Troubleshooting workflow for optimizing this compound derivative synthesis.
References
Validation & Comparative
The 18-Electron Rule in Action: A Comparative Guide to Rhodocene Dimerization
For researchers, scientists, and drug development professionals, understanding the principles of organometallic stability is paramount. The 18-electron rule, a cornerstone of transition metal chemistry, provides a framework for predicting the stability of organometallic complexes. This guide delves into the dimerization of rhodocene as a classic example of this principle, offering a comparative analysis with other metallocenes and providing supporting experimental and computational data.
The drive to achieve a stable 18-valence electron configuration is a powerful force in the chemistry of organometallic compounds. This compound, a metallocene containing a rhodium atom sandwiched between two cyclopentadienyl (Cp) rings, provides a compelling illustration of this principle. Unlike its remarkably stable 18-electron counterpart, ferrocene, the this compound monomer is a paramagnetic 19-electron species.[1] This electron count renders it unstable at room temperature, with a lifetime of less than two seconds in acetonitrile.[1] To achieve stability, this compound monomers readily dimerize, forming a diamagnetic 18-electron species.[1] This dimerization process serves as a powerful validation of the 18-electron rule.
Electron Counting: Monomer vs. Dimer
The stability of organometallic complexes can often be predicted by summing the number of valence electrons of the metal and the electrons donated by its ligands. An 18-electron count, corresponding to a filled s, p, and d valence shell, is generally associated with high stability.
This compound Monomer:
-
Rhodium (Rh): In Group 9 of the periodic table, a neutral rhodium atom contributes 9 valence electrons.
-
Two Cyclopentadienyl (Cp) Ligands: Each Cp ligand is a 6-electron donor.
-
Total Electron Count: 9 (from Rh) + 2 * 6 (from Cp) = 21 electrons . However, in the monomer, rhodium is in the +2 oxidation state (Rh(II)), meaning it has lost two electrons. Therefore, the electron count is 9 - 2 + 2*5 = 17 valence electrons , which is often cited as a 19-electron count under the neutral ligand model. This deviation from the 18-electron rule explains its high reactivity and transient nature.
This compound Dimer:
The dimerization involves the formation of a covalent bond between one Cp ring from each of two this compound monomers. This structural change alters the hapticity (the number of atoms of a ligand attached to the metal) of the bridging cyclopentadienyl ligands.
-
Rhodium (Rh): In the dimer, rhodium is in the +1 oxidation state (Rh(I)).
-
Terminal Cyclopentadienyl (Cp) Ligand: One Cp ligand on each rhodium atom remains a standard 6-electron donor (η⁵-coordination).
-
Bridging Fulvalene Ligand: The two coupled Cp rings form a fulvalene ligand that bridges the two rhodium centers. Each rhodium atom is bonded to four carbon atoms of the bridging ligand (η⁴-coordination), making it a 4-electron donor to each metal center. Additionally, a metal-metal bond is formed.
-
Total Electron Count per Rhodium Center: 8 (from Rh(I)) + 6 (from terminal η⁵-Cp) + 4 (from bridging η⁴-C₅H₅) = 18 valence electrons .
This attainment of an 18-electron configuration for each rhodium center in the dimer is the thermodynamic driving force for the dimerization of the unstable 19-electron monomer.
Comparative Analysis with Other Metallocenes
To further illustrate the significance of the 18-electron rule, a comparison with other well-known metallocenes is instructive.
| Metallocene | Metal | Valence Electrons | Electron Count | Stability at Room Temp. | Dimerization |
| This compound Monomer | Rh | 9 | 19 | Unstable | Yes |
| This compound Dimer | Rh | 9 | 18 (per Rh) | Stable | - |
| Ferrocene | Fe | 8 | 18 | Stable | No |
| Cobaltocene | Co | 9 | 19 | Relatively Stable | No (in solution) |
Ferrocene ([Fe(C₅H₅)₂]) , with its central iron atom (Group 8, 8 valence electrons) and two 5-electron Cp ligands, is a classic example of a stable 18-electron complex (8 + 2*5 = 18). Its exceptional stability and rich chemistry are a direct consequence of its adherence to the 18-electron rule.
Cobaltocene ([Co(C₅H₅)₂]) , like this compound, is a 19-electron species (9 + 2*5 = 19).[2][3] While more stable than the this compound monomer, it is still readily oxidized to the highly stable 18-electron cobaltocenium cation, [Co(C₅H₅)₂]⁺.[2] Unlike this compound, cobaltocene does not readily dimerize in solution, which is attributed to the higher energy penalty for distorting the Cp rings to form the dimer.
Experimental Validation and Methodologies
The dimerization of this compound and the stability of the resulting dimer have been confirmed through various experimental techniques.
Synthesis and Dimerization of this compound
A common synthetic route to the this compound dimer involves the reduction of a stable rhodocenium salt, typically rhodocenium hexafluorophosphate ([Rh(C₅H₅)₂]PF₆).
Experimental Protocol: Synthesis of this compound Dimer [1]
-
Starting Material: Rhodocenium hexafluorophosphate ([Rh(C₅H₅)₂]PF₆).
-
Reducing Agent: Sodium amalgam (Na/Hg) or another suitable reducing agent.
-
Solvent: Anhydrous and deoxygenated tetrahydrofuran (THF).
-
Procedure:
-
A solution of rhodocenium hexafluorophosphate in THF is prepared in an inert atmosphere (e.g., under argon or nitrogen).
-
The reducing agent is added to the solution, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by the disappearance of the yellow color of the rhodocenium salt.
-
Upon completion, the solvent is removed under vacuum.
-
The resulting solid residue is extracted with a non-polar solvent (e.g., hexane) to isolate the this compound dimer.
-
The product is a yellow, air-sensitive solid.
-
The dimerization occurs spontaneously upon the formation of the unstable 19-electron this compound monomer.
Characterization Techniques
-
X-ray Crystallography: This technique provides definitive structural information, including bond lengths and angles, confirming the dimeric structure with the fulvalene bridge.
-
Cyclic Voltammetry (CV): CV is used to study the redox behavior of this compound and its dimer. The reversible one-electron reduction of the rhodocenium cation to the this compound monomer can be observed, followed by the irreversible dimerization of the monomer.
-
Mass Spectrometry (MS): Mass spectrometry can be used to detect the monomeric this compound radical at high temperatures or under specific ionization conditions, while at lower temperatures, the dimer is the predominant species observed.[1]
Computational Studies
Density Functional Theory (DFT) calculations have been employed to investigate the thermodynamics of this compound dimerization. These studies corroborate the experimental findings, showing a significant energetic preference for the 18-electron dimer over two isolated 19-electron monomers.
Computational Details:
Typical DFT calculations for such systems involve:
-
Functional: B3LYP or other hybrid functionals.
-
Basis Set: A combination of a basis set for the metal atom (e.g., LANL2DZ with effective core potential) and a basis set for the other atoms (e.g., 6-31G*).
-
Solvation Model: A continuum solvation model (e.g., PCM) can be used to simulate solvent effects.
These calculations can predict the dimerization energy, bond dissociation energies, and the geometric parameters of the monomer and dimer, which are generally in good agreement with experimental data.
Visualizing the Dimerization Process
The dimerization of this compound can be visualized as a logical progression from an unstable, open-shell monomer to a stable, closed-shell dimer, driven by the fulfillment of the 18-electron rule.
Caption: The dimerization pathway of this compound.
Conclusion
The dimerization of this compound serves as an exemplary case study for validating the 18-electron rule. The pronounced instability of the 19-electron monomer and the subsequent formation of the stable 18-electron dimer underscore the predictive power of this fundamental concept in organometallic chemistry. This comparative guide provides researchers with a concise overview of the electronic and structural factors governing the stability of this compound and related metallocenes, supported by experimental and computational evidence. A thorough understanding of these principles is crucial for the rational design and development of novel organometallic complexes with desired properties and reactivity.
References
A Comparative Guide to the Structural Elucidation of Rhodocene Derivatives: X-ray Crystallography and Beyond
For researchers, scientists, and drug development professionals, the precise determination of molecular structure is paramount. In the realm of organometallic chemistry, and specifically in the study of rhodocene derivatives with their potential applications in medicinal chemistry, X-ray crystallography has long been the gold standard for structural analysis. This guide provides an objective comparison of X-ray crystallography with alternative techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical method.
The unique sandwich structure of this compound and its derivatives, containing a rhodium atom bonded between two cyclopentadienyl rings, presents both opportunities and challenges for structural characterization.[1] While the this compound radical is highly reactive, its cationic form, rhodocenium, and various substituted derivatives exhibit greater stability, making them amenable to detailed structural studies.[2] This guide will focus on the comparison of single-crystal X-ray diffraction with Nuclear Magnetic Resonance (NMR) spectroscopy, two powerful and complementary techniques for elucidating the three-dimensional architecture of these fascinating molecules.
Data Presentation: A Head-to-Head Comparison
The following tables summarize key quantitative data obtained from X-ray crystallography and NMR spectroscopy for representative this compound derivatives.
Table 1: X-ray Crystallography Data for a Substituted this compound Derivative (Octaphenylthis compound)
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Rhodium-Centroid Distance | 1.904 Å | Indicates the distance from the rhodium atom to the center of the cyclopentadienyl rings. |
| Average Rh-C Bond Length | 2.26 Å | Provides the average distance between the rhodium atom and the carbon atoms of the cyclopentadienyl rings.[1] |
| Average C-C Bond Length (in ring) | 1.44 Å | Offers insight into the bonding within the cyclopentadienyl rings.[1] |
| Conformation | Staggered | Describes the relative orientation of the two cyclopentadienyl rings.[1] |
Table 2: Representative ¹H and ¹³C NMR Data for a Generic Rhodocenium Cation
| Nucleus | Chemical Shift (δ) Range (ppm) | Coupling Constants (J) | Significance |
| ¹H (Cp ring) | 5.0 - 6.0 | Typically a singlet for unsubstituted rings | The chemical shift is indicative of the electronic environment of the protons on the cyclopentadienyl rings. |
| ¹³C (Cp ring) | 80 - 100 | - | The chemical shift of the carbon atoms in the cyclopentadienyl rings. |
| ¹H (Substituent) | Variable | Variable | Dependent on the nature and position of the substituent on the cyclopentadienyl ring. |
| ¹³C (Substituent) | Variable | - | Dependent on the nature and position of the substituent on the cyclopentadienyl ring. |
Experimental Protocols
Detailed and meticulous experimental procedures are critical for obtaining high-quality data, especially when working with potentially air- and moisture-sensitive compounds like many this compound derivatives.
Single-Crystal X-ray Diffraction Protocol for an Air-Sensitive this compound Derivative
This protocol outlines the key steps for determining the crystal structure of an air-sensitive organometallic compound.
-
Crystal Growth:
-
Slow evaporation of a saturated solution of the this compound derivative in an appropriate organic solvent (e.g., toluene, THF) is a common method.
-
The crystallization process should be carried out in an inert atmosphere (e.g., in a glovebox or under argon/nitrogen) to prevent decomposition.
-
The goal is to obtain a single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality, free from significant defects.
-
-
Crystal Mounting:
-
Under a microscope in an inert environment, a suitable crystal is selected and mounted on a cryoloop or a glass fiber using a minimal amount of cryoprotectant (e.g., paratone-N oil).
-
The mounted crystal is then rapidly cooled in a stream of cold nitrogen gas (typically 100 K) on the diffractometer to minimize thermal motion and protect it from air exposure.
-
-
Data Collection:
-
The crystal is placed in an intense, monochromatic X-ray beam.
-
A series of diffraction images are collected as the crystal is rotated. The diffraction pattern is recorded on a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The model is then refined against the experimental data to improve the accuracy of the atomic coordinates, bond lengths, and angles.
-
NMR Spectroscopy Protocol for an Air-Sensitive this compound Derivative
This protocol provides a step-by-step guide for preparing and analyzing an air-sensitive this compound derivative by NMR spectroscopy.
-
Sample Preparation (in a glovebox or using a Schlenk line):
-
A high-quality NMR tube is thoroughly dried in an oven and then brought into an inert atmosphere.
-
Approximately 5-10 mg of the this compound derivative is weighed and placed in the NMR tube.
-
A deuterated solvent (e.g., C₆D₆, CD₂Cl₂, THF-d₈), previously degassed and stored over molecular sieves, is added to the NMR tube to dissolve the sample.
-
The NMR tube is then sealed with a tight-fitting cap or flame-sealed under vacuum to ensure an inert atmosphere is maintained.
-
-
Data Acquisition:
-
The sealed NMR tube is carefully transferred to the NMR spectrometer.
-
Standard ¹H and ¹³C NMR spectra are acquired.
-
If necessary, more advanced NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of the structure.
-
-
Data Analysis:
-
The acquired spectra are processed (Fourier transformation, phasing, and baseline correction).
-
The chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the structure of the this compound derivative in solution.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the structural elucidation of this compound derivatives using X-ray crystallography and NMR spectroscopy.
Caption: Workflow for X-ray Crystallography.
Caption: Workflow for NMR Spectroscopy.
References
A Comparative Guide to the Spectroscopic Analysis of Rhodocenium Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of rhodocenium carboxylic acid and its derivatives. The information is intended to assist researchers and professionals in drug development and materials science in understanding the characterization and potential applications of these organometallic compounds. The data herein is compiled from peer-reviewed scientific literature.
Spectroscopic Data Comparison
The following tables summarize key spectroscopic data for rhodocenium carboxylic acid hexafluoridophosphate and its derivatives. This data is crucial for the identification and characterization of these compounds.
Table 1: ¹H NMR Spectroscopic Data (in CD₃CN)
| Compound | Chemical Shift δ (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| Rhodocenium Carboxylic Acid Hexafluoridophosphate | 6.50 | t | J(H,H) = 2.4 | C₅H₄ (2H) |
| 6.25 | t | J(H,H) = 2.4 | C₅H₄ (2H) | |
| 5.85 | s | C₅H₅ (5H) |
Table 2: ¹³C NMR Spectroscopic Data (in CD₃CN)
| Compound | Chemical Shift δ (ppm) | Coupling to ¹⁰³Rh | Assignment |
| Rhodocenium Carboxylic Acid Hexafluoridophosphate | 168.0 | No | COOH |
| 95.0 | Yes | C₅H₄ (ipso-C) | |
| 88.5 | Yes | C₅H₄ (CH) | |
| 86.0 | Yes | C₅H₄ (CH) | |
| 85.5 | Yes | C₅H₅ (CH) |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| Rhodocenium Carboxylic Acid Hexafluoridophosphate | ~3100 | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) | |
| ~840 | P-F stretch (PF₆⁻ counterion) | |
| ~560 | P-F stretch (PF₆⁻ counterion) |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and analysis of rhodocenium derivatives.
Synthesis of Rhodocenium Carboxylic Acid Hexafluoridophosphate
A chemoselective synthesis has been developed that avoids the statistical mixtures of unsubstituted, mono-, and di-substituted products.[1] The general approach involves the use of a half-sandwich Rh(III) halide precursor.[1]
General Procedure:
-
Preparation of a pre-functionalized cyclopentadienyl half-sandwich precursor.
-
Reaction of the precursor to form the rhodocenium cation.
-
Precipitation of the product from an aqueous solution using the hexafluoridophosphate counterion.[1]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a standard NMR spectrometer.[1] Samples are dissolved in a suitable deuterated solvent, such as acetonitrile-d₃ (CD₃CN).[2] Chemical shifts are reported in parts per million (ppm). For ¹³C NMR, the coupling to the ¹⁰³Rh nucleus can be observed, which is a spin 1/2 nucleus with 100% natural abundance.[1][2]
Infrared (IR) Spectroscopy: IR spectra are recorded using an FT-IR spectrometer. The hexafluoridophosphate counterion is easily identified by its strong absorptions around 840 and 558 cm⁻¹.[1]
High-Resolution Mass Spectrometry (HR-MS): HR-MS is used to confirm the elemental composition of the synthesized compounds. The observed signals for the cations are expected to be in excellent agreement with the theoretical values.[1][2]
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of rhodocenium carboxylic acid derivatives.
Caption: Workflow for the synthesis and spectroscopic analysis of rhodocenium derivatives.
Comparison with Alternatives
Rhodocenium compounds are isoelectronic with the more extensively studied ferrocene and cobaltocenium derivatives.[1] However, the chemistry of rhodocenium has been less developed due to challenges in functionalizing the cationic metallocene.[1]
Compared to cobaltocenium compounds, rhodocenium salts are generally less colored.[1] The synthetic routes for monofunctionalized rhodocenium salts can be more straightforward by utilizing pre-functionalized cyclopentadienyl half-sandwich precursors, a method that is facilitated by rhodium's 4d metal character.[1]
The electrochemical properties of rhodocenium derivatives are also of significant interest. They typically undergo two consecutive one-electron reductions.[1] The reduction potentials are influenced by the substituents on the cyclopentadienyl rings.[1]
Conclusion
The spectroscopic analysis of rhodocenium carboxylic acid derivatives provides a detailed picture of their molecular structure and electronic properties. The combination of NMR, IR, and mass spectrometry is a powerful tool for their characterization. The unique synthetic accessibility and electrochemical behavior of these compounds make them promising candidates for further investigation in various fields, including bioorganometallic chemistry and materials science.[1]
References
A Comparative Structural Analysis of Rhodocene and Iridocene
For researchers, scientists, and drug development professionals, a detailed understanding of the structural nuances of metallocenes is crucial for their application in catalysis and medicine. This guide provides an objective, data-driven comparison of the structural properties of rhodocene and iridocene, focusing on key geometric parameters obtained from experimental and computational studies.
This compound and iridocene, as members of the metallocene family, share a fundamental "sandwich" structure where a central transition metal atom is coordinated to two parallel cyclopentadienyl (Cp) rings. However, the identity of the central metal atom—rhodium versus iridium—introduces subtle yet significant differences in their molecular geometry, stability, and reactivity. Both this compound and iridocene are notably less stable than their lighter counterpart, cobaltocene, and tend to dimerize at room temperature. Their monomeric forms, which are the focus of this structural comparison, are typically studied at elevated temperatures or cryogenically trapped.
Key Structural Parameters
The primary methods for elucidating the precise structures of these metallocenes are X-ray crystallography, particularly for stable derivatives, and computational chemistry, which provides valuable insights into the geometry of the unstable parent molecules.
A comparative summary of the key structural parameters for this compound and iridocene is presented below. The data for this compound is derived from X-ray crystallographic analysis of its stable derivative, octaphenylthis compound, while the data for the highly unstable iridocene is based on theoretical calculations.
| Structural Parameter | This compound (Octaphenylthis compound) | Iridocene (Computational) |
| Metal-Carbon (M-C) Bond Length | ~2.26 Å | Not available |
| Metal-Centroid (M-Cp) Distance | ~1.904 Å | Not available |
| Carbon-Carbon (C-C) Bond Length (in Cp ring) | ~1.44 Å | Not available |
| Conformation | Staggered | Eclipsed (predicted) |
Structural Details and Experimental Observations
This compound: The monomeric form of this compound, [Rh(C₅H₅)₂], features a rhodium atom sandwiched between two cyclopentadienyl rings.[1] Experimental studies on a stable derivative, octaphenylthis compound, have confirmed a staggered conformation of the Cp rings, similar to ferrocene.[1] The average rhodium-carbon bond length in this derivative is approximately 2.26 Å, and the distance from the rhodium atom to the center of the cyclopentadienyl rings (the Rh-centroid distance) is about 1.904 Å.[1] The carbon-carbon bond lengths within the phenyl-substituted cyclopentadienyl rings average 1.44 Å.[1] At room temperature, this compound readily forms a dimer.[1]
Iridocene: Iridocene, [Ir(C₅H₅)₂], is even more unstable than this compound, which has made the experimental determination of its monomeric structure challenging. Like this compound, it also dimerizes at room temperature.[2] Due to its instability, detailed structural parameters are primarily derived from computational models. Theoretical studies predict that, in contrast to this compound, the monomeric form of iridocene is likely to favor an eclipsed conformation of the cyclopentadienyl rings.
Experimental and Computational Methodologies
The structural data presented in this guide are derived from established analytical techniques.
X-ray Crystallography
The determination of the solid-state structure of octaphenylthis compound was achieved through single-crystal X-ray diffraction. This technique involves the following key steps:
-
Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions and thermal parameters are then refined to achieve the best fit between the calculated and observed diffraction patterns.
The workflow for a typical X-ray crystallography experiment is illustrated below.
References
Unraveling Rhodocene's Stability: A Comparative Guide to Computational and Experimental Data
For Researchers, Scientists, and Drug Development Professionals
Rhodocene, the rhodium analogue of ferrocene, presents a fascinating case study in organometallic chemistry due to its pronounced instability compared to its lighter congener. This guide provides a comprehensive comparison of the available experimental data on this compound's stability with the computational approaches used to predict and understand the properties of such metallocenes.
Quantitative Stability Data: An Experimental Overview
Experimental investigations have consistently demonstrated the transient nature of neutral this compound, a 19-valence electron radical.[1][2] At room temperature, it rapidly dimerizes, though it can be observed at temperatures above 150 °C or when trapped at liquid nitrogen temperatures.[1] In contrast, the rhodocenium cation, [Rh(C₅H₅)₂]⁺, is significantly more stable, a phenomenon explained by its adherence to the 18-electron rule, which is a powerful predictor of stability in organometallic compounds.[1]
The relative instability of this compound compared to other metallocenes is clearly illustrated by electrochemical data.
| Metallocene Couple | Reduction Potential (V vs. SCE in acetonitrile) | Implication for Stability |
| [Fe(C₅H₅)₂]⁺ / [Fe(C₅H₅)₂] | +0.38[1] | Neutral ferrocene is highly stable. |
| [Co(C₅H₅)₂]⁺ / [Co(C₅H₅)₂] | -0.94[1] | Neutral cobaltocene is less stable than ferrocene. |
| [Rh(C₅H₅)₂]⁺ / [Rh(C₅H₅)₂] | -1.41[1] | Neutral this compound is significantly less stable and more easily oxidized than cobaltocene. |
Parent this compound, generated from the reduction of the rhodocenium ion, has a remarkably short half-life of approximately 2 seconds at room temperature.[3] This inherent instability has limited its practical applications. While derivatives such as octaphenylthis compound have been synthesized and exhibit greater thermal stability than the parent compound, they remain highly sensitive to air.[1]
Experimental Protocols
The following methodologies are central to the experimental determination of this compound's stability parameters:
Cyclic Voltammetry
Cyclic voltammetry is a key electrochemical technique used to determine the reduction potentials of metallocene compounds.
-
Workflow:
-
The rhodocenium salt (e.g., rhodocenium perchlorate) is dissolved in a suitable solvent, typically acetonitrile, containing a supporting electrolyte.
-
A three-electrode system is employed: a working electrode (e.g., dropping mercury electrode, platinum, or glassy carbon), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode.
-
A potential is swept linearly to a set value and then reversed.
-
The resulting current is measured as a function of the applied potential. The peak potentials of the cathodic and anodic waves are used to calculate the half-wave potential (E₁/₂), which corresponds to the reduction potential of the [Rh(C₅H₅)₂]⁺/[Rh(C₅H₅)₂] couple.[1] The reversibility of the reduction can be assessed at different temperatures to study the stability of the generated neutral species.[1]
-
Spectroscopic and Structural Characterization
Techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are crucial for confirming the structure and purity of this compound derivatives and their precursors.
-
X-ray Crystallography: This technique was used to confirm the sandwich structure with a staggered conformation of octaphenylthis compound.[1]
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to characterize the structure of rhodocenium compounds in solution. For instance, the carbon atoms of the cyclopentadienyl ligands in rhodocenium salts typically show doublets in ¹³C NMR spectra due to coupling with the ¹⁰³Rh nucleus.[3]
-
IR Spectroscopy: This method is used to identify characteristic vibrations of functional groups and counter-ions, such as the strong absorptions for the hexafluoridophosphate anion in rhodocenium salts.[3]
Computational Approaches: A Predictive Tool
While direct comparative studies of computational and experimental data for this compound stability are not abundant in the literature, computational chemistry offers powerful tools to predict and rationalize the observed trends.
Density Functional Theory (DFT)
DFT is a workhorse of computational chemistry for predicting the electronic structure and properties of organometallic compounds.
-
Application to Stability: DFT calculations can be used to determine the formation energies of this compound and its dimer, providing a thermodynamic rationale for the observed dimerization. By calculating the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), one can estimate the ionization potential and electron affinity, which correlate with the redox potentials.
-
Logical Workflow:
Caption: A simplified workflow for predicting this compound stability using DFT.
Advanced Computational Thermochemistry
Methods like G4MP2 (Gaussian-4 theory using Møller-Plesset perturbation theory) are high-level computational models that can provide very accurate thermodynamic data.[2] These methods can be employed to resolve discrepancies in experimentally determined heats of formation (ΔHf) for compounds like this compound.[2]
Bridging the Gap: The Synergy of Computation and Experiment
The relationship between computational prediction and experimental validation is cyclical and mutually beneficial.
Caption: The iterative cycle of computational prediction and experimental validation.
Computational studies can provide insights into the electronic and structural factors governing this compound's instability, guiding the design of more stable derivatives for potential applications. Conversely, experimental data is crucial for benchmarking and refining computational methods to improve their predictive accuracy. While experimental evidence unequivocally points to the high reactivity and transient nature of this compound, computational chemistry provides the theoretical framework to understand these observations at a molecular level. Future research combining state-of-the-art computational predictions with targeted experimental validation will be instrumental in fully elucidating the chemistry of this intriguing organometallic species.
References
Safety Operating Guide
Navigating the Safe Disposal of Rhodocene: A Procedural Guide
Disclaimer: The following procedures are based on general knowledge of organometallic chemistry and safety protocols. It is imperative to consult the specific Safety Data Sheet provided by your supplier and adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Core Safety and Handling Protocols
Rhodocene is known to be unstable in air.[1] This reactivity is a critical consideration for its handling and disposal. All operations involving this compound should be conducted in an inert atmosphere, such as in a glovebox or under a blanket of argon or nitrogen, to prevent decomposition and potential formation of hazardous byproducts.
Personnel handling this compound should wear appropriate personal protective equipment (PPE), including:
-
Flame-retardant lab coat
-
Chemical splash goggles
-
Chemically resistant gloves (consult glove compatibility charts for organometallic compounds)
Quantitative Data Summary
Due to the limited availability of a comprehensive SDS, detailed quantitative data on this compound is scarce. The following table summarizes key known properties relevant to its safe handling.
| Property | Value | Source |
| CAS Number | 12318-21-7 | [2] |
| Molecular Formula | C10H10Rh | [2] |
| Stability | Unstable in air | [1] |
Step-by-Step Disposal Procedures
The disposal of this compound and its waste should be approached with the understanding that it is a reactive and potentially hazardous material.
-
Deactivation (Quenching): Small residual amounts of this compound in laboratory apparatus should be carefully quenched before cleaning. This process should be performed in an inert atmosphere. A common method for quenching reactive organometallic compounds is the slow, dropwise addition of a less reactive solvent, such as isopropanol, followed by a more reactive quenching agent like methanol, and finally, cautiously adding water. This should only be performed by personnel experienced with these procedures.
-
Waste Collection:
-
All solid waste contaminated with this compound (e.g., filter paper, contaminated gloves, and vials) should be collected in a dedicated, clearly labeled, and sealed waste container.
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid waste container.
-
Never mix this compound waste with other waste streams unless compatibility is certain.
-
-
Waste Storage:
-
Waste containers should be stored in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Ensure containers are tightly sealed to prevent exposure to air and moisture.
-
-
Final Disposal:
-
All this compound waste is to be disposed of as hazardous waste.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the disposal contractor with as much information as possible about the waste, including its chemical nature and potential reactivity.
-
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found in the public domain, the general quenching procedure described above is a recommended practice for deactivating residual amounts of reactive organometallic compounds. The exact choice of quenching agents and the scale of the procedure should be determined based on a thorough risk assessment.
Visualizing the Disposal Workflow
The following diagram outlines the general decision-making and operational workflow for the proper disposal of this compound.
Caption: General workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Protocols for Handling Rhodocene
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of Rhodocene, a highly reactive and air-sensitive organometallic compound. Adherence to these protocols is essential to ensure personnel safety and experimental integrity.
This compound ([Rh(C₅H₅)₂]) is a highly unstable and reactive 19-valence electron radical.[1] It is extremely sensitive to air and moisture, far more so than its cobalt analogue, cobaltocene.[2] At room temperature, it exists as a yellow solid dimer, which can revert to the even more reactive monomeric radical form at temperatures above 150°C or when cooled to liquid nitrogen temperatures (-196°C).[3][4] Its high reactivity necessitates stringent handling procedures in an inert atmosphere.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. This equipment must be worn at all times when working with the compound, from initial transfer to final quenching and disposal.
| PPE Category | Specification | Rationale |
| Body Protection | Fire-resistant lab coat (e.g., Nomex® or Kevlar®) worn over non-synthetic clothing (e.g., 100% cotton).[5][6] | Provides a barrier against fire in case of accidental ignition upon exposure to air. Synthetic clothing can melt and adhere to the skin, worsening burns. |
| Hand Protection | Double-gloving system: Inner nitrile gloves for chemical splash protection, covered by outer flame-resistant gloves.[5][7] | Nitrile gloves offer good dexterity and protection from chemical contact, while the outer layer provides thermal protection from potential flash fires.[6][8] |
| Eye & Face Protection | ANSI-rated chemical splash goggles worn in combination with a face shield.[5][7][9] | Protects against splashes, projectiles, and thermal energy release in the event of a rapid, exothermic decomposition or explosion.[6][9] |
| Footwear | Closed-toed shoes, preferably made of leather or other non-porous material.[5][9] | Protects feet from spills and falling objects. |
Operational Plan: Handling and Transfer
All manipulations involving this compound must be performed in a controlled, inert atmosphere to prevent its rapid decomposition. Never work alone when handling this compound.[5][6] A trained colleague familiar with the hazards and emergency procedures must be present.[5]
Required Equipment:
-
A well-maintained Schlenk line or an inert-atmosphere glovebox.[10][11]
-
Oven-dried and cooled glassware.[12]
-
Cannulas (double-tipped needles) for liquid transfers.[6]
-
Inert gas source (Argon is preferred over Nitrogen as some reactive compounds can react with N₂).[11]
Experimental Protocol: Transfer of Solid this compound in a Glovebox
-
Preparation: Ensure the glovebox antechamber is properly purged and the atmosphere is confirmed to be inert (low O₂ and H₂O levels). Move all necessary, oven-dried glassware and tools into the glovebox.
-
Equilibration: Allow the container of this compound to equilibrate to the glovebox temperature before opening to prevent condensation of trace moisture.
-
Transfer: Carefully open the this compound container. Using a clean, dry spatula, weigh the desired amount of the yellow solid into the reaction vessel.
-
Sealing: Securely seal the reaction vessel and the original this compound container before removing them from the glovebox via the antechamber.
Experimental Protocol: Transfer Using a Schlenk Line
This technique is more complex and should only be performed by experienced personnel.
-
System Preparation: Assemble the oven-dried Schlenk glassware and purge the system thoroughly with an inert gas (e.g., argon) by cycling between vacuum and the inert gas at least three times.[13]
-
Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the procedure, monitored with an oil bubbler.
-
Solid Addition: If adding solid this compound, do so under a strong counter-flow of inert gas.
-
Solvent Addition: Add anhydrous, deoxygenated solvent via a cannula or a gas-tight syringe.
-
Reaction: Once the this compound is in the reaction flask under a secure inert atmosphere, the reaction can proceed.
Caption: High-level operational workflow for safely handling this compound.
Disposal Plan
Due to its high reactivity, this compound waste must be neutralized before disposal. Never dispose of active this compound directly.
Protocol for Quenching and Disposal:
-
Preparation: In a fume hood or glovebox, prepare a reaction vessel with a stirrer bar and place it in an ice bath. The vessel should be large enough to accommodate the quenching solution and any potential foaming.
-
Initial Quenching: Slowly and carefully add the waste material (excess this compound, contaminated spatulas, etc.) to a stirring, cooled solution of a less reactive, high-boiling point alcohol, such as isopropanol or tert-butanol. Caution: The reaction can be exothermic. Add the material in small portions.
-
Secondary Quenching: Once the initial reaction subsides, slowly add ethanol, followed by methanol, and finally water to ensure all reactive material is consumed.
-
Neutralization: Check the pH of the resulting solution and neutralize with a suitable acid or base as required.
-
Collection and Labeling: The final, quenched solution contains rhodium salts. Transfer it to a properly labeled hazardous waste container. The label should clearly state "Hazardous Waste: Rhodium Compounds" and list all constituents.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Procedures for rhodium waste often involve recovery and recycling of the valuable metal.[14]
By strictly following these procedures, you can mitigate the significant risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. This compound | 12318-21-7 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. About: this compound [dbpedia.org]
- 4. Rhodocène — Wikipédia [fr.wikipedia.org]
- 5. research.columbia.edu [research.columbia.edu]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Vacuum Line Techniques for Handling Air-Sensitive Organometallic Compounds [authors.library.caltech.edu]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. proplate.com [proplate.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
